molecular formula C9H18ClNO3 B15552969 8-Amino-7-oxononanoic acid hydrochloride

8-Amino-7-oxononanoic acid hydrochloride

Cat. No.: B15552969
M. Wt: 223.70 g/mol
InChI Key: ZGPOLJARQCHVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-7-oxononanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO3 and its molecular weight is 223.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

8-amino-7-oxononanoic acid;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;/h7H,2-6,10H2,1H3,(H,12,13);1H

InChI Key

ZGPOLJARQCHVLY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

8-Amino-7-oxononanoic Acid Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-Amino-7-oxononanoic acid hydrochloride, a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7). This document consolidates critical information regarding its nomenclature, physicochemical properties, and its role in biological pathways.

Alternative Names and Chemical Identifiers

This compound is known by a variety of synonyms and trade names, which can vary based on its stereochemistry (the naturally occurring (S)-form or the racemic mixture). The following tables provide a comprehensive list of these alternative names and key chemical identifiers.

Table 1: Alternative Names and Synonyms
NameCommon AbbreviationStereochemistry
This compound-Racemic
(±)this compound(±)8-KAPARacemic
8(S)-Amino-7-Oxononanoic Acid hydrochloride8(S)-KAPA(S)-enantiomer
(S)-8-amino-7-oxononanoic acid hydrochloride-(S)-enantiomer
7-keto-8-aminopelargonic acid hydrochlorideKAPA HClNot specified
7-keto-8(s)-aminopelargonic acid-(S)-enantiomer
8-Amino-7-oxopelargonic Acid Hydrochloride-Not specified
8-amino-7-oxo-nonanoic acid, monohydrochloride-Not specified
KAPA (hydrochloride)KAPA HClNot specified
Theophyllidine Hydrochloride-Not specified
8-amino-7-oxononanoate-Not specified
Table 2: Chemical Identifiers
IdentifierRacemic Form (hydrochloride)(S)-Form (hydrochloride)Free Acid (non-salt form)
CAS Number 21286-96-4[1]177408-65-0[2][3]4707-58-8[4]
Molecular Formula C₉H₁₇NO₃ • HCl[2] or C₉H₁₈ClNO₃[3][5]C₉H₁₇NO₃ • HCl[2] or C₉H₁₈ClNO₃[3]C₉H₁₇NO₃[4]
Molecular Weight 223.7 g/mol [1][2] or 223.70 g/mol [5]223.7 g/mol [2][3]187.24 g/mol [4]
PubChem CID --173[4]
InChIKey ZGPOLJARQCHVLY-UHFFFAOYSA-N[1]-GUAHPAJOXVYFON-UHFFFAOYSA-N[4]
SMILES NC(C)C(CCCCCC(O)=O)=O.Cl[1]Cl.C--INVALID-LINK--C(=O)CCCCCC(O)=O[3]CC(C(=O)CCCCCC(=O)O)N[4]

Physicochemical Properties

This section summarizes the known quantitative data for this compound.

Table 3: Physicochemical Data
PropertyValueReference(s)
Appearance Crystalline solid[2]
Purity ≥95% (racemic) or ≥98% ((S)-form)[1][2]
Solubility DMSO: Sparingly soluble (1-10 mg/ml)Ethanol: Slightly soluble (0.1-1 mg/ml)PBS (pH 7.2): Sparingly soluble (1-10 mg/ml)[1]

Biological Role: The Biotin Synthesis Pathway

8-Amino-7-oxononanoic acid is a crucial intermediate in the conserved biotin biosynthetic pathway found in microorganisms and plants. The (S)-enantiomer, 8(S)-amino-7-oxononanoic acid, is the biologically active form. The pathway involves a series of enzymatic conversions, starting from pimeloyl-CoA and L-alanine.

The diagram below illustrates the initial steps of the biotin synthesis pathway, highlighting the formation and subsequent conversion of 8-Amino-7-oxononanoic acid.

Biotin_Synthesis_Pathway cluster_0 Biotin Biosynthesis: Early Steps Pimeloyl_CoA Pimeloyl-CoA AONS 8-Amino-7-oxononanoate synthase (AONS/BioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS KAPA 8(S)-Amino-7-oxononanoic acid (KAPA) AONS->KAPA DAPA_AT Adenosylmethionine-8-amino-7-oxononanoate transaminase (DAPA-AT/BioA) KAPA->DAPA_AT DAPA 7,8-Diaminopelargonic acid (DAPA) DAPA_AT->DAPA To_Biotin Further steps to Biotin DAPA->To_Biotin

Biotin synthesis pathway initiation.

Experimental Protocols

Enantioselective Synthesis of 8-Amino-7-oxopelargonic Acid

The first enantioselective synthesis of both enantiomers of 8-amino-7-oxopelargonic acid was reported by Lucet, D., Le Gall, T., Mioskowski, C., et al. in 1996. The publication, "First synthesis of both enantiomers of the biotin vitamer 8-amino-7-oxopelargonic acid," in Tetrahedron: Asymmetry, 7(4), 985-988, would contain the detailed methodology. Access to this primary research article is recommended for the full protocol.

Assay for 7,8-Diaminopelargonic Acid (DAPA) Aminotransferase Activity

The activity of DAPA aminotransferase, which converts 8-Amino-7-oxononanoic acid to 7,8-diaminopelargonic acid, can be measured using a microplate fluorescence assay.

  • Principle: The product of the enzymatic reaction, the vicinal diamine DAPA, is derivatized with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) (2ME). This reaction forms a stable, fluorescent adduct that can be quantified to determine enzyme activity.

  • Workflow:

    • The enzymatic reaction is carried out by incubating DAPA aminotransferase with its substrates, 8-Amino-7-oxononanoic acid and an amino donor (e.g., S-adenosyl-L-methionine).

    • The reaction is stopped, and the derivatizing agents (OPA and 2ME) are added.

    • After a suitable incubation period, the fluorescence is measured using a microplate reader.

    • The amount of DAPA produced is determined by comparison to a standard curve.

  • Application: This assay can be adapted for high-throughput screening (HTS) of potential inhibitors of DAPA aminotransferase.

DAPA_Assay_Workflow cluster_1 DAPA Aminotransferase Assay Workflow Start Start: Enzyme + Substrates (KAPA, Amino Donor) Incubation Enzymatic Reaction (Incubation) Start->Incubation Derivatization Add Derivatizing Agents (OPA + 2ME) Incubation->Derivatization Fluorescence_Measurement Measure Fluorescence Derivatization->Fluorescence_Measurement Data_Analysis Data Analysis (Standard Curve) Fluorescence_Measurement->Data_Analysis End End: Determine Enzyme Activity Data_Analysis->End

DAPA aminotransferase assay workflow.
Saccharomyces cerevisiae Proliferation Assay

8(S)-Amino-7-oxononanoic acid is a vitamer of biotin and can support the growth of biotin-auxotrophic strains of S. cerevisiae.

  • Principle: The proliferation of a biotin-requiring yeast strain in a defined medium lacking biotin but supplemented with varying concentrations of 8(S)-Amino-7-oxononanoic acid is measured. The extent of growth is proportional to the ability of the yeast to utilize the compound for biotin synthesis.

  • General Protocol:

    • A biotin-auxotrophic strain of S. cerevisiae is grown in a rich medium and then washed and starved of biotin.

    • The starved cells are inoculated into a minimal medium containing all necessary nutrients except biotin.

    • The medium is supplemented with a range of concentrations of 8(S)-Amino-7-oxononanoic acid.

    • The cultures are incubated, and cell growth is monitored over time by measuring the optical density (e.g., at 600 nm).

    • A dose-response curve can be generated to determine the concentration-dependent effect on yeast proliferation.

This guide provides a foundational understanding of this compound. For the execution of specific experiments, it is imperative to consult the primary scientific literature and validate protocols within the context of your laboratory's capabilities.

References

An In-depth Technical Guide to 7-keto-8-aminopelargonic Acid (KAPA) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-keto-8-aminopelargonic acid (KAPA) hydrochloride, a key intermediate in the biotin (B1667282) biosynthesis pathway. This document consolidates available data on its chemical and physical properties, experimental protocols, and its significance as a target in drug development.

Core Properties of KAPA Hydrochloride

7-keto-8-aminopelargonic acid (KAPA) is a crucial precursor molecule in the synthesis of biotin (Vitamin B7) in bacteria, plants, and some fungi.[1] The hydrochloride salt of KAPA is often used in research settings for its improved stability and handling characteristics.

Physicochemical Data

Quantitative data for 7-keto-8-aminopelargonic acid and its hydrochloride salt are summarized below. It is important to note that while some data for the free acid is available, specific experimental data for the hydrochloride salt, such as melting point and detailed solubility, are not widely published.

PropertyValueSource
Compound Name 7-keto-8-aminopelargonic acid hydrochloride
Synonyms 8(S)-Amino-7-oxononanoic acid hydrochloride, 8-amino-7-oxo-nonanoic acid monohydrochloride, 7-keto-8(S)-aminopelargonic acid, 8(S)-KAPA[2]
CAS Number 177408-65-0[2]
Molecular Formula C₉H₁₇NO₃ • HCl[2]
Molecular Weight 223.7 g/mol [2]
Appearance Crystalline solid[2]
Purity ≥98% (Commercially available)[2]
Melting Point Not available
Solubility Not explicitly detailed in literature. General amino acid hydrochlorides are soluble in water.
Stability Amino acid hydrochlorides are generally stable under normal conditions.[3] Solutions may be sensitive to pH changes and prolonged storage.[4][5]
Property (Free Acid)ValueSource
Compound Name 7-keto-8-aminopelargonic acid
CAS Number 4707-58-8[6]
Molecular Formula C₉H₁₇NO₃[6]
Molecular Weight 187.24 g/mol [6]

Biological Role: The Biotin Synthesis Pathway

KAPA is the product of the first committed step in the biotin biosynthesis pathway, a pathway essential for many organisms but absent in humans, making it an attractive target for antimicrobial drug development.[1][7]

The synthesis of KAPA is catalyzed by the enzyme 7-keto-8-aminopelargonic acid synthase (KAPA synthase or BioF). This enzyme facilitates the decarboxylative condensation of L-alanine and pimeloyl-CoA.[8] Subsequently, KAPA is converted to 7,8-diaminopelargonic acid (DAPA) by the enzyme 7,8-diaminopelargonic acid aminotransferase.[9]

Biotin_Synthesis_Pathway cluster_0 Biotin Synthesis: KAPA Formation and Conversion L-alanine L-alanine KAPA_Synthase KAPA Synthase (BioF) L-alanine->KAPA_Synthase Pimeloyl-CoA Pimeloyl-CoA Pimeloyl-CoA->KAPA_Synthase KAPA 7-keto-8-aminopelargonic acid (KAPA) KAPA_Synthase->KAPA DAPA_Aminotransferase DAPA Aminotransferase KAPA->DAPA_Aminotransferase DAPA 7,8-diaminopelargonic acid (DAPA) DAPA_Aminotransferase->DAPA To_Dethiobiotin ... DAPA->To_Dethiobiotin Experimental_Workflow cluster_1 General Experimental Workflow for KAPA Hydrochloride Synthesis Chemical Synthesis (e.g., Mannich Reaction) Purification Purification (e.g., Ion-Exchange Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Quantification Quantification (HPLC with Derivatization) Characterization->Quantification Biological_Assay Biological Activity Assay (e.g., Antimicrobial Testing) Quantification->Biological_Assay

References

The Biological Function of (8S)-8-amino-7-oxononanoic Acid: A Core Intermediate in Biotin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(8S)-8-amino-7-oxononanoic acid, also known as 7-keto-8-aminopelargonic acid (KAPA), is a pivotal, yet transient, intermediate in the highly conserved biotin (B1667282) biosynthesis pathway. This guide provides a comprehensive technical overview of its biological function, focusing on its enzymatic synthesis and subsequent conversion. The document details the catalytic mechanism of 8-amino-7-oxononanoate (B1240340) synthase (AONS), the enzyme responsible for its formation, and the subsequent action of 7,8-diaminononanoate (B1231595) aminotransferase. Quantitative kinetic data for the enzymes in this pathway are presented, alongside detailed experimental protocols for their analysis. Furthermore, this guide explores the current understanding of the metabolic fate of (8S)-8-amino-7-oxononanoic acid, highlighting the apparent absence of dedicated degradation pathways or alternative biological roles beyond its function as a biotin precursor. Signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations.

Introduction

Biotin, or vitamin B7, is an essential cofactor for a suite of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] While animals must obtain biotin from their diet, most bacteria, archaea, fungi, and plants can synthesize it de novo.[2] The biosynthesis of biotin is a multistep enzymatic pathway, and (8S)-8-amino-7-oxononanoic acid stands as the product of the first committed step in this vital process.[3]

This molecule is formed through the decarboxylative condensation of L-alanine and pimeloyl-CoA, a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme 8-amino-7-oxononanoate synthase (AONS), also known as BioF.[3] The formation of (8S)-8-amino-7-oxononanoic acid is a critical control point in the biotin synthesis pathway. Its subsequent conversion initiates the formation of the ureido ring of the biotin molecule. Understanding the intricacies of its synthesis and fate is paramount for the development of novel antimicrobial and herbicidal agents that target this essential pathway.[2]

The Central Role of (8S)-8-amino-7-oxononanoic Acid in Biotin Biosynthesis

The primary and, to date, only confirmed biological function of (8S)-8-amino-7-oxononanoic acid is to serve as a precursor in the biotin biosynthesis pathway. This pathway converts pimeloyl-CoA and L-alanine into biotin through a series of four enzymatic steps.

Synthesis of (8S)-8-amino-7-oxononanoic Acid by 8-amino-7-oxononanoate Synthase (AONS)

The synthesis of (8S)-8-amino-7-oxononanoic acid is catalyzed by 8-amino-7-oxononanoate synthase (AONS, EC 2.3.1.47). This enzyme facilitates the condensation of L-alanine and pimeloyl-CoA, accompanied by the decarboxylation of L-alanine.[3] The reaction is stereospecific, yielding the (8S) enantiomer.[3] The PLP cofactor is essential for the catalytic activity of AONS, playing a key role in the activation of L-alanine.

The catalytic mechanism of AONS involves the formation of an external aldimine with L-alanine, followed by a conformational change upon binding of pimeloyl-CoA, which promotes the abstraction of the Cα proton of alanine.

Conversion to 7,8-diaminononanoic acid by 7,8-diaminononanoate Aminotransferase (BioA)

Following its synthesis, (8S)-8-amino-7-oxononanoic acid is rapidly converted to 7,8-diaminononanoic acid (DAPA) by the enzyme 7,8-diaminononanoate aminotransferase (BioA, EC 2.6.1.62). This transamination reaction utilizes S-adenosyl-L-methionine (SAM) as the amino donor.

The subsequent steps in the pathway involve the formation of the ureido ring by dethiobiotin (B101835) synthetase (BioD) to produce dethiobiotin, and finally, the insertion of a sulfur atom by biotin synthase (BioB) to yield biotin.[1]

Quantitative Data on Enzymes in the Biotin Biosynthesis Pathway

The following table summarizes the available kinetic parameters for the enzymes involved in the conversion of pimeloyl-CoA to biotin, starting with the synthesis of (8S)-8-amino-7-oxononanoic acid.

EnzymeOrganismSubstrate(s)KmkcatReference(s)
8-amino-7-oxononanoate Synthase (AONS/BioF) Escherichia coliL-alanine, Pimeloyl-CoANot ReportedNot Reported
7,8-diaminononanoate Aminotransferase (BioA) Mycobacterium tuberculosis(8S)-8-amino-7-oxononanoic acid3.8 ± 1.0 µM1.0 ± 0.2 min-1
S-adenosyl-L-methionine0.78 ± 0.20 mM
Dethiobiotin Synthetase (BioD) Escherichia coli7,8-diaminononanoic acid (DAPA)0.25 µMNot Reported[2]
ATP>10-fold higher than wild-type for K37 mutants
Biotin Synthase (BioB) Escherichia coliDethiobiotin2 µMNot Reported
S-adenosyl-L-methionine10 ± 5 µM0.52 ± 0.04 µM/min (Vmax)

Signaling Pathways and Experimental Workflows

Biotin Biosynthesis Pathway

The following diagram illustrates the enzymatic conversion of pimeloyl-CoA to biotin, highlighting the central role of (8S)-8-amino-7-oxononanoic acid.

Biotin_Biosynthesis cluster_pimeloyl Pimeloyl Moiety Synthesis cluster_biotin_pathway Biotin Ring Assembly Pimeloyl_CoA Pimeloyl-CoA AONS 8-amino-7-oxononanoate synthase (BioF) Pimeloyl_CoA->AONS AONA (8S)-8-amino-7-oxononanoic acid AONS->AONA BioA 7,8-diaminononanoate aminotransferase (BioA) AONA->BioA DAPA 7,8-diaminononanoic acid (DAPA) BioA->DAPA BioD Dethiobiotin synthetase (BioD) DAPA->BioD DTB Dethiobiotin BioD->DTB BioB Biotin synthase (BioB) DTB->BioB Biotin Biotin BioB->Biotin L_alanine L-Alanine L_alanine->AONS SAM S-adenosyl- L-methionine (SAM) SAM->BioA ATP_CO2 ATP, CO2 ATP_CO2->BioD SAM_FeS SAM, [Fe-S] SAM_FeS->BioB

Figure 1. The biotin biosynthesis pathway from pimeloyl-CoA.

Experimental Workflow: Enzyme Assay for 7,8-diaminononanoate Aminotransferase (BioA)

This diagram outlines a typical workflow for a fluorescence-based microplate assay to measure the activity of 7,8-diaminononanoate aminotransferase.

BioA_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_derivatization Derivatization cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates ((8S)-8-amino-7-oxononanoic acid, SAM), Enzyme (BioA), and Derivatizing Agents (OPA, 2-mercaptoethanol) Incubation Incubate Enzyme with Substrates in a 96-well microplate at a controlled temperature. Reagents->Incubation Add to microplate Derivatize Add OPA/2-mercaptoethanol solution to the reaction mixture to derivatize the product (DAPA). Incubation->Derivatize Stop reaction & derivatize Measure Measure fluorescence intensity (Excitation: ~340 nm, Emission: ~455 nm) using a microplate reader. Derivatize->Measure Analyze Calculate enzyme activity based on the rate of fluorescent product formation, referenced against a DAPA standard curve. Measure->Analyze

References

An In-Depth Technical Guide to the Racemic Mixture of 8-Amino-7-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a crucial intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7).[1][2][3] Biotin is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] The naturally occurring stereoisomer, 8(S)-amino-7-oxononanoic acid, is produced enzymatically.[1] However, the compound is susceptible to racemization, particularly under physiological and basic pH conditions, leading to the formation of a racemic mixture of the (S) and (R)-enantiomers.[4]

This technical guide provides a comprehensive overview of the racemic mixture of 8-Amino-7-oxononanoic acid, covering its physicochemical properties, synthesis, resolution, and its role in biological pathways. The information presented is intended to support researchers and professionals in drug development and other scientific disciplines who are interested in this molecule.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 8-Amino-7-oxononanoic acid is presented in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueSource
Molecular Formula C₉H₁₇NO₃[5]
Molecular Weight 187.24 g/mol [5]
CAS Number 4707-58-8 (for the acid)[5]
21286-96-4 (for the hydrochloride salt of the racemic mixture)[4]
Appearance Solid[4]
Boiling Point 357.1 °C at 760 mmHg (Predicted)[2]
Density 1.082 g/cm³ (Predicted)[2]
pKa (Strongest Acidic) 4.45 (Predicted)[6]
pKa (Strongest Basic) 8.08 (Predicted)[6]
Solubility DMSO: 1-10 mg/mL (Sparingly soluble)[4]
Ethanol (B145695): 0.1-1 mg/mL (Slightly soluble)[4]
PBS (pH 7.2): 1-10 mg/mL (Sparingly soluble)[4]
LogP -1.3 (Predicted)[6]

Synthesis and Resolution

Chemical Synthesis of Racemic 8-Amino-7-oxononanoic Acid

The chemical synthesis of racemic 8-Amino-7-oxononanoic acid can be achieved through a multi-step process starting from pimelic acid. A plausible synthetic route is outlined below, based on established organic chemistry principles.

Experimental Protocol: Synthesis of Racemic 8-Amino-7-oxononanoic Acid

Step 1: Preparation of Pimelic Acid Monomethyl Ester

  • To a solution of pimelic acid in an excess of methanol (B129727), add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pimelic acid monomethyl ester.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Preparation of Pimeloyl Chloride Monomethyl Ester

  • To a solution of pimelic acid monomethyl ester in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude pimeloyl chloride monomethyl ester, which can be used in the next step without further purification.

Step 3: Acylation of Diethyl Aminomalonate

  • Prepare a solution of diethyl aminomalonate hydrochloride in a suitable solvent (e.g., tetrahydrofuran) and cool to 0 °C.

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Slowly add the pimeloyl chloride monomethyl ester to the reaction mixture.

  • Allow the reaction to proceed at room temperature overnight.

  • Filter the reaction mixture to remove the triethylamine (B128534) hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude acylated malonate derivative.

Step 4: Hydrolysis and Decarboxylation

  • Treat the crude acylated malonate derivative with an aqueous acid solution (e.g., hydrochloric acid).

  • Heat the mixture to reflux for several hours to effect both the hydrolysis of the esters and the decarboxylation of the malonic acid derivative.

  • Cool the reaction mixture and adjust the pH to near neutral to precipitate the racemic 8-Amino-7-oxononanoic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization.

Resolution of Racemic 8-Amino-7-oxononanoic Acid

The separation of the racemic mixture into its individual (R) and (S)-enantiomers is crucial for studying their distinct biological activities. The first enantioselective synthesis of both enantiomers was reported by Lucet et al. in 1996.[3] Chiral High-Performance Liquid Chromatography (HPLC) is a modern and effective technique for the analytical and preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Resolution

  • Column Selection: Utilize a chiral stationary phase (CSP) known for resolving amino acids or their derivatives. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective.[7]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., ethanol or isopropanol) is typically used for normal-phase chiral HPLC. For polar ionic compounds like amino acids, reversed-phase conditions with aqueous-organic mobile phases may also be suitable on specific CSPs. The mobile phase composition should be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection is commonly used if the molecule possesses a chromophore. If not, derivatization with a UV-active or fluorescent tag may be necessary. Alternatively, a mass spectrometer can be used as a detector (LC-MS).

  • Sample Preparation: Dissolve the racemic 8-Amino-7-oxononanoic acid in the mobile phase or a compatible solvent.

  • Injection and Elution: Inject the sample onto the chiral column and elute with the optimized mobile phase. The two enantiomers will elute at different retention times.

  • Quantification: The relative amounts of the (R) and (S)-enantiomers can be determined by integrating the peak areas in the chromatogram.

Role in Biological Pathways and Drug Development

Biotin Biosynthesis Pathway

8-Amino-7-oxononanoic acid is a key intermediate in the de novo biosynthesis of biotin. This pathway is essential for most bacteria, plants, and fungi, but is absent in mammals, making the enzymes in this pathway attractive targets for the development of novel antibiotics and herbicides.[1]

The biosynthesis begins with the formation of 8(S)-Amino-7-oxononanoic acid from L-alanine and pimeloyl-CoA, a reaction catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as BioF.[1][8] The subsequent steps involve a transamination to form 7,8-diaminononanoate (B1231595) (DAPA), followed by the formation of the ureido ring and finally the insertion of sulfur to yield biotin.

Biotin_Biosynthesis Pimeloyl_CoA Pimeloyl-CoA AONS 8-Amino-7-oxononanoate Synthase (AONS/BioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON 8(S)-Amino-7-oxononanoic Acid (AON) AONS->AON DAPA_Synthase 7,8-Diaminononanoate Synthase (BioA) AON->DAPA_Synthase DAPA 7,8-Diaminononanoate (DAPA) DAPA_Synthase->DAPA DTB_Synthase Dethiobiotin Synthase (BioD) DAPA->DTB_Synthase DTB Dethiobiotin (DTB) DTB_Synthase->DTB Biotin_Synthase Biotin Synthase (BioB) DTB->Biotin_Synthase Biotin Biotin Biotin_Synthase->Biotin

Caption: The biotin biosynthesis pathway highlighting the role of 8-Amino-7-oxononanoic acid.

Implications for Drug Development

The enzymes of the biotin biosynthesis pathway are validated targets for antimicrobial and herbicidal agents. While 8(S)-Amino-7-oxononanoic acid is the natural substrate, its (R)-enantiomer has been shown to be an inhibitor of 7,8-diaminopelargonic acid aminotransferase (DAPA AT) from Mycobacterium tuberculosis.[9] This suggests that the racemic mixture or its derivatives could serve as a starting point for the design of novel inhibitors targeting this essential bacterial enzyme.

Furthermore, the study of substrate analogues of 8-Amino-7-oxononanoic acid can provide valuable insights into the active site and mechanism of the enzymes in the biotin pathway, aiding in the structure-based design of more potent and specific inhibitors.[10]

Analytical Characterization

A comprehensive analytical characterization is essential for the quality control of synthesized 8-Amino-7-oxononanoic acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~175
2~2.3~34
3~1.6~24
4~1.3~29
5~1.6~25
6~2.7~42
7-~210
8~4.1~50
9~1.4~15

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a small amount of 8-Amino-7-oxononanoic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The spectrum should show signals corresponding to the different types of protons in the molecule. The integration of the signals should be consistent with the number of protons at each position.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will provide information on the number and types of carbon atoms in the molecule.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, confirming the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry Analysis

  • Ionization: Electrospray ionization (ESI) is a suitable technique for a polar molecule like 8-Amino-7-oxononanoic acid.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) will provide an accurate mass measurement, confirming the elemental composition.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to induce fragmentation of the molecular ion. The fragmentation pattern can provide structural information. Expected fragmentation would involve cleavage adjacent to the carbonyl groups and the amino group.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_application Application Pimelic_Acid Pimelic Acid Monoesterification Monoesterification Pimelic_Acid->Monoesterification Acid_Chloride_Formation Acid Chloride Formation Monoesterification->Acid_Chloride_Formation Acylation Acylation of Diethyl Aminomalonate Acid_Chloride_Formation->Acylation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Acylation->Hydrolysis_Decarboxylation Racemic_AON Racemic AON Hydrolysis_Decarboxylation->Racemic_AON NMR NMR Spectroscopy (¹H, ¹³C, 2D) Racemic_AON->NMR MS Mass Spectrometry (HRMS, MS/MS) Racemic_AON->MS Chiral_HPLC Chiral HPLC Racemic_AON->Chiral_HPLC Biological_Studies Biological Studies (Enzyme Inhibition) Chiral_HPLC->Biological_Studies Drug_Discovery Drug Discovery Lead Biological_Studies->Drug_Discovery

Caption: A logical workflow for the synthesis, analysis, and application of racemic AON.

Conclusion

The racemic mixture of 8-Amino-7-oxononanoic acid is a molecule of significant interest due to its central role in the biosynthesis of biotin. While the naturally occurring (S)-enantiomer is the biological precursor, the racemic mixture and its individual enantiomers are valuable tools for research, particularly in the development of novel antimicrobial and herbicidal agents that target the biotin biosynthesis pathway. This guide has provided a comprehensive overview of the available technical information on racemic AON, including its properties, synthesis, and analysis. Further research into the pharmacological properties of the individual enantiomers and their derivatives may open up new avenues for drug discovery.

References

The Central Role of 8-Amino-7-oxononanoate in the Biotin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a suite of carboxylase enzymes central to metabolism. The biosynthesis of this vital molecule is a complex, multi-step process conserved in bacteria, archaea, fungi, and plants. This technical guide provides an in-depth exploration of a critical intermediate in this pathway: 8-amino-7-oxononanoate (B1240340) (AON). We will delve into the enzymatic synthesis of AON, its subsequent conversion, the key enzymes involved—8-amino-7-oxononanoate synthase (AONS) and adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA)—and the detailed experimental methodologies used to study these processes. This document is intended to be a comprehensive resource for researchers in academia and industry, particularly those focused on antimicrobial and herbicide development, for whom the biotin biosynthesis pathway represents a promising target.

Introduction: The Biotin Biosynthesis Pathway

The de novo synthesis of biotin is a fundamental metabolic pathway that culminates in the formation of a fused bicyclic ring structure. The pathway can be broadly divided into two stages: the synthesis of the pimeloyl moiety and the subsequent assembly of the biotin rings. 8-amino-7-oxononanoate stands at the crossroads of these two stages, representing the first committed intermediate in the formation of the ureido and tetrahydrothiophene (B86538) rings.

The biosynthesis of AON is catalyzed by 8-amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonic acid (KAPA) synthase, the product of the bioF gene in Escherichia coli.[1][2] This enzyme performs a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent decarboxylative condensation of L-alanine and pimeloyl-CoA (or pimeloyl-ACP in some organisms) to yield AON, coenzyme A (CoA), and carbon dioxide.[3][4] Subsequently, AON is converted to 7,8-diaminononanoate (B1231595) (DAPA) by the enzyme adenosylmethionine-8-amino-7-oxononanoate aminotransferase (also known as 7,8-diaminopelargonic acid aminotransferase), the product of the bioA gene.[5] This transamination reaction is unique in its use of S-adenosyl-L-methionine (SAM) as the amino donor.[5]

The Synthesis of 8-Amino-7-oxononanoate

The formation of 8-amino-7-oxononanoate is the first committed step in the assembly of the biotin ring structure. This reaction is a key regulatory point in the pathway.

The Enzyme: 8-Amino-7-oxononanoate Synthase (AONS)

AONS is a homodimeric enzyme that belongs to the α-oxoamine synthase subfamily of PLP-dependent enzymes.[6][7] The crystal structure of E. coli AONS has been solved, revealing a deep active site cleft that accommodates the binding of both pimeloyl-CoA and L-alanine.[6] The PLP cofactor is covalently bound to a conserved lysine (B10760008) residue in the active site.[8]

Catalytic Mechanism of AONS

The catalytic mechanism of AONS proceeds through a series of well-characterized steps involving the versatile chemistry of the PLP cofactor:

  • Transaldimination: The reaction initiates with the formation of an external aldimine between the amino group of L-alanine and the PLP cofactor, displacing the internal aldimine formed with the active site lysine.[8]

  • Decarboxylation: The L-alanine-PLP external aldimine undergoes decarboxylation, forming a quinonoid intermediate.[8]

  • Acylation: The nucleophilic quinonoid intermediate attacks the thioester carbonyl of pimeloyl-CoA, leading to the formation of a tetrahedral intermediate.[8]

  • CoA Release: The tetrahedral intermediate collapses, releasing coenzyme A.

  • Hydrolysis and Product Release: The resulting product, 8-amino-7-oxononanoate, is released from the PLP cofactor via hydrolysis, regenerating the internal aldimine with the active site lysine.

AONS_Mechanism L-Alanine L-Alanine AONS AONS-PLP (Internal Aldimine) L-Alanine->AONS Transaldimination Pimeloyl-CoA Pimeloyl-CoA Quinonoid Intermediate Quinonoid Intermediate AONS->Quinonoid Intermediate Decarboxylation AON 8-Amino-7-oxononanoate CoA CoA CO2 CO2 Tetrahedral Intermediate Tetrahedral Intermediate Quinonoid Intermediate->Tetrahedral Intermediate Acylation Tetrahedral Intermediate->AON CoA Release & Hydrolysis Tetrahedral Intermediate->CoA

Figure 1: Simplified reaction pathway of 8-Amino-7-oxononanoate Synthase (AONS).

The Conversion of 8-Amino-7-oxononanoate to 7,8-Diaminononanoate

The second step in this segment of the biotin biosynthesis pathway is the conversion of the keto group of AON to an amino group, forming 7,8-diaminononanoate (DAPA).

The Enzyme: Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase (BioA)

This crucial transamination is catalyzed by adenosylmethionine-8-amino-7-oxononanoate aminotransferase, the product of the bioA gene.[5] BioA is also a PLP-dependent enzyme. What makes this enzyme particularly interesting is its use of S-adenosyl-L-methionine (SAM) as the amino donor, a rare feature among aminotransferases.[5]

Catalytic Mechanism of BioA

The BioA-catalyzed reaction follows a Ping Pong Bi Bi kinetic mechanism.[5] The key steps are:

  • First Half-Reaction: SAM binds to the PLP-bound enzyme, and the amino group is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing S-adenosyl-4-methylthio-2-oxobutanoate.

  • Second Half-Reaction: 8-amino-7-oxononanoate then binds to the PMP-form of the enzyme. The amino group is transferred from PMP to the C7 keto group of AON, forming 7,8-diaminononanoate and regenerating the PLP-aldimine form of the enzyme.

BioA_Mechanism SAM S-Adenosyl-L-methionine BioA_PLP BioA-PLP SAM->BioA_PLP Amino Group Transfer BioA_PMP BioA-PMP BioA_PLP->BioA_PMP DAPA 7,8-Diaminononanoate BioA_PLP->DAPA BioA_PMP->BioA_PLP Product1 S-adenosyl-4-methylthio- 2-oxobutanoate BioA_PMP->Product1 AON 8-Amino-7-oxononanoate AON->BioA_PMP Amino Group Transfer

Figure 2: Ping Pong Bi Bi mechanism of BioA.

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes involved in the synthesis and conversion of 8-amino-7-oxononanoate.

Table 1: Kinetic Parameters for 8-Amino-7-oxononanoate Synthase (AONS/BioF)

OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coliPimeloyl-CoA25N/A[1]
Escherichia coliL-Alanine500N/A[1]
Bacillus sphaericusPimeloyl-CoA~1N/A[3]

N/A: Data not available in the cited sources.

Table 2: Kinetic Parameters for Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase (BioA)

OrganismSubstrateKm (µM)kcat (min-1)Vmax (µmol/min/mg)Reference
Escherichia coli7-keto-8-aminopelargonic acid (KAPA)1.2N/A0.16[5]
Escherichia coliS-adenosyl-L-methionine (SAM)150N/AN/A[5]
Mycobacterium tuberculosisKAPA3.8 ± 1.01.0 ± 0.2N/A
Mycobacterium tuberculosisSAM780 ± 200N/AN/A

Experimental Protocols

This section provides an overview of the methodologies commonly employed to study the enzymes involved in the synthesis and conversion of 8-amino-7-oxononanoate.

Recombinant Protein Expression and Purification of AONS (BioF) from E. coli

Objective: To obtain highly pure and active AONS for enzymatic assays and structural studies.

Protocol Outline:

  • Cloning: The bioF gene is amplified from E. coli genomic DNA by PCR and cloned into an expression vector, typically a pET vector with an N-terminal His6-tag for affinity purification.

  • Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[9]

  • Culture Growth and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated for a further 3-4 hours at 30°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0), and lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. The His-tagged AONS is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[9]

  • Size-Exclusion Chromatography: For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

  • Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.

Protein_Purification_Workflow Start Cloning of bioF into Expression Vector Transformation Transformation into E. coli Expression Strain Start->Transformation Culture Cell Culture Growth and Induction with IPTG Transformation->Culture Lysis Cell Lysis (Sonication) Culture->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity SEC Size-Exclusion Chromatography (Optional) Affinity->SEC Characterization Protein Purity (SDS-PAGE) & Concentration (A280) Affinity->Characterization Assess Purity SEC->Characterization

Figure 3: General workflow for recombinant AONS purification.
Enzyme Activity Assay for AONS (BioF)

Objective: To determine the kinetic parameters of AONS.

Principle: The activity of AONS can be monitored by measuring the rate of CoA release from the reaction. This is often achieved using a coupled assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a colored product that can be monitored spectrophotometrically at 412 nm. Alternatively, HPLC-based methods can be used to directly quantify the production of AON or the consumption of pimeloyl-CoA.[3]

Typical Reaction Mixture:

  • 100 mM potassium phosphate (B84403) buffer, pH 7.5

  • 10 mM L-alanine

  • 0.2 mM pimeloyl-CoA

  • 10 µM PLP

  • 0.5 mM DTNB (for spectrophotometric assay)

  • Purified AONS enzyme

Procedure:

  • The reaction components, except for the enzyme, are mixed in a cuvette or microplate well.

  • The reaction is initiated by the addition of the AONS enzyme.

  • The change in absorbance at 412 nm is monitored over time using a spectrophotometer.

  • The initial reaction velocity is calculated from the linear portion of the progress curve.

  • To determine Km and Vmax, the assay is repeated with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Enzyme Activity Assay for BioA

Objective: To determine the kinetic parameters of BioA.

Principle: A sensitive and high-throughput fluorescence-based assay has been developed for BioA.[10] This assay relies on the reaction of the vicinal diamine product, DAPA, with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) (2ME) to form a fluorescent adduct that can be measured.

Typical Reaction Mixture:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 1 mM SAM

  • 10 µM AON

  • 10 µM PLP

  • Purified BioA enzyme

Procedure:

  • The enzymatic reaction is carried out in a microplate.

  • The reaction is stopped by the addition of a solution containing OPA and 2ME.

  • After a short incubation period, the fluorescence is measured using a microplate reader (excitation ~340 nm, emission ~455 nm).

  • A standard curve of known DAPA concentrations is used to quantify the amount of product formed.

X-ray Crystallography of AONS

Objective: To determine the three-dimensional structure of AONS to understand its catalytic mechanism and aid in inhibitor design.

Protocol Outline:

  • Protein Preparation: Highly pure and concentrated AONS is prepared as described in section 5.1.

  • Crystallization Screening: The purified protein is subjected to high-throughput crystallization screening using various commercial screens that cover a wide range of pH, precipitants, and additives. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization: Initial crystal hits are optimized by systematically varying the conditions (e.g., precipitant concentration, pH, temperature, protein concentration) to obtain large, well-diffracting single crystals.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model. The initial model is then refined against the diffraction data to obtain the final, high-resolution structure.[6]

Conclusion and Future Directions

8-amino-7-oxononanoate is a pivotal intermediate in the biotin biosynthesis pathway, and the enzymes responsible for its synthesis and conversion, AONS and BioA, are attractive targets for the development of novel antimicrobial and herbicidal agents. The detailed understanding of their structure, function, and kinetics, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of potent and specific inhibitors.

Future research in this area will likely focus on:

  • High-throughput screening of compound libraries to identify novel inhibitors of AONS and BioA.

  • Structure-based drug design to optimize the potency and selectivity of lead compounds.

  • Further characterization of the biotin biosynthesis pathway in pathogenic organisms to identify potential species-specific drug targets.

  • Investigation of the regulation of the biotin biosynthesis pathway to uncover new strategies for disrupting this essential metabolic process.

This technical guide provides a solid foundation for researchers to delve into the fascinating and important area of biotin biosynthesis. The continued exploration of this pathway will undoubtedly lead to new scientific discoveries and the development of much-needed therapeutic and agricultural solutions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery of 8-Amino-7-oxononanoic Acid as a Biotin (B1667282) Precursor

Introduction

Biotin, also known as vitamin B7 or vitamin H, is a vital cofactor for a range of carboxylase enzymes involved in essential metabolic processes such as fatty acid synthesis, amino acid catabolism, and gluconeogenesis. While animals and humans must obtain biotin from their diet, plants, bacteria, and some fungi can synthesize it de novo. The elucidation of the biotin biosynthetic pathway has been a significant area of research, not only for understanding fundamental microbial and plant metabolism but also for identifying novel targets for antimicrobial and herbicide development. A pivotal moment in this research was the discovery of 8-amino-7-oxononanoic acid (AON), also commonly referred to as 7-keto-8-aminopelargonic acid (KAPA), as the first committed precursor in the pathway. This guide provides a detailed technical overview of this discovery, the enzymes involved, and the experimental methodologies used to characterize this crucial step in biotin synthesis.

The Biotin Biosynthesis Pathway: The Central Role of 8-Amino-7-oxononanoate (B1240340) Synthase

The synthesis of biotin from its precursors is a conserved four-step enzymatic process. The discovery and characterization of the first enzyme in this pathway, 8-amino-7-oxononanoate synthase (AONS), was a critical breakthrough.

8-Amino-7-oxononanoate Synthase (AONS)

AONS, encoded by the bioF gene, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in biotin biosynthesis. This reaction is a decarboxylative condensation of L-alanine and pimeloyl-CoA to stereospecifically form 8(S)-amino-7-oxononanoate (AON), coenzyme A, and carbon dioxide. The enzymatic synthesis of AON from these precursors was first demonstrated in cell-free extracts of an Escherichia coli biotin auxotroph.

The subsequent steps in the pathway convert AON to biotin through the sequential action of three other highly conserved enzymes:

  • 7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA): This enzyme catalyzes the amination of AON to form DAPA.

  • Dethiobiotin (B101835) synthetase (BioD): This enzyme facilitates the formation of the ureido ring, converting DAPA into dethiobiotin.

  • Biotin synthase (BioB): In the final step, this radical SAM enzyme inserts a sulfur atom into dethiobiotin to produce the final biotin molecule.

The complete pathway, initiated by AONS, represents a potential target for the development of new antibiotics, as humans lack this synthetic route and rely on dietary intake.

Data Presentation

Quantitative Data Summary

The study of AONS has yielded specific quantitative data regarding its enzymatic activity and substrate affinity. These findings are crucial for understanding the enzyme's mechanism and for the development of potential inhibitors.

Table 1: Enzymes and Intermediates in the Biotin Biosynthesis Pathway

StepEnzyme NameGeneSubstrate(s)Product(s)Cofactor(s)
18-Amino-7-oxononanoate synthase (AONS)bioFL-Alanine, Pimeloyl-CoA8-Amino-7-oxononanoate, CO₂, CoAPyridoxal 5'-phosphate (PLP)
27,8-Diaminopelargonic acid aminotransferasebioA8-Amino-7-oxononanoate, S-Adenosyl methionine (SAM)7,8-Diaminopelargonic acid, 5'-DeoxyadenosinePLP
3Dethiobiotin synthetasebioD7,8-Diaminopelargonic acid, ATP, CO₂Dethiobiotin, ADP, PiMg²⁺, K⁺
4Biotin synthasebioBDethiobiotin, SAM, Sulfur sourceBiotin, Methionine, 5'-Deoxyadenosine[Fe-S] clusters

Table 2: Kinetic Parameters of E. coli 8-Amino-7-oxononanoate Synthase (AONS)

ParameterSubstrateValueConditionsReference
k₁ (Rate of external aldimine formation) L-Alanine2 x 10⁴ M⁻¹s⁻¹Rapid pre-steady-state kinetics
D-Alanine125 M⁻¹s⁻¹Rapid pre-steady-state kinetics
Lag Phase (Quinonoid formation) Pimeloyl-CoA addition~30 msStopped-flow spectroscopy
Kₘ (Michaelis constant) Pimeloyl-CoA25 µMNot specified

Mandatory Visualizations

Biotin Biosynthesis Pathway

The four-step enzymatic pathway for the de novo synthesis of biotin.

Biotin_Biosynthesis_Pathway cluster_substrates Initial Substrates cluster_pathway Biosynthetic Pathway L-Alanine L-Alanine AON 8-Amino-7-oxononanoate (AON/KAPA) L-Alanine->AON Pimeloyl-CoA Pimeloyl-CoA Pimeloyl-CoA->AON  AONS (bioF) + CO₂ + CoA DAPA 7,8-Diaminopelargonic acid (DAPA) AON->DAPA   BioA + SAM DTB Dethiobiotin DAPA->DTB   BioD + ATP + CO₂ Biotin Biotin DTB->Biotin   BioB + SAM + [Fe-S]

Caption: The enzymatic conversion of L-alanine and pimeloyl-CoA to biotin.

Experimental Workflow for AONS Characterization

A generalized workflow for the molecular and biochemical characterization of AONS.

AONS_Experimental_Workflow cluster_molbio Molecular Biology cluster_biochem Biochemical & Structural Analysis cloning Cloning of bioF gene into expression vector expression Overexpression of AONS in E. coli cloning->expression purification Purification of AONS protein (e.g., via affinity chromatography) expression->purification assay Enzyme Activity Assays (Spectrophotometric/HPLC) purification->assay crystallography Crystallization and X-ray Diffraction purification->crystallography kinetics Kinetic Analysis (e.g., Stopped-flow spectroscopy) assay->kinetics structure 3D Structure Determination kinetics->structure crystallography->structure

Caption: From gene to function: a typical workflow for AONS research.

AONS Catalytic Mechanism

A simplified representation of the PLP-dependent catalytic mechanism of AONS.

AONS_Mechanism cluster_cycle Catalytic Cycle E_PLP Enzyme-PLP (Internal Aldimine) E_Ala L-Alanine External Aldimine E_PLP->E_Ala + L-Alanine - Lys Quinonoid1 Quinonoid Intermediate E_Ala->Quinonoid1  - H⁺ (Pim-CoA binding) Acylated_Int Acylated Intermediate Quinonoid1->Acylated_Int + Pimeloyl-CoA - CoA Quinonoid2 Quinonoid after Decarboxylation Acylated_Int->Quinonoid2 - CO₂ E_AON Product External Aldimine (AON) Quinonoid2->E_AON + H⁺ E_AON->E_PLP - AON + Lys

Caption: Key intermediates in the catalytic cycle of AONS.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of AONS.

Cloning, Overexpression, and Purification of AONS

The heterologous expression and purification of AONS are foundational steps for its in vitro characterization.

1. Gene Cloning:

  • The bioF gene is amplified from the genomic DNA of the source organism (e.g., E. coli) using polymerase chain reaction (PCR).
  • Primers are designed to introduce restriction sites (e.g., NdeI and EcoRI) at the 5' and 3' ends of the gene, respectively.
  • The amplified PCR product and an appropriate expression vector (e.g., pET28a, which can add a His₆-tag) are digested with the corresponding restriction enzymes.
  • The digested gene is ligated into the linearized vector using DNA ligase.
  • The resulting recombinant plasmid is transformed into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation.

2. Protein Overexpression:

  • The confirmed recombinant plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)pLysS).
  • A single colony is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotics for plasmid selection.
  • The starter culture is used to inoculate a larger volume of LB broth, which is incubated at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Protein expression is induced by adding a final concentration of 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
  • The culture is incubated for an additional 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance the solubility of the expressed protein.
  • The cells are harvested by centrifugation.

3. Protein Purification:

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).
  • Cells are lysed by sonication or using a French press.
  • The cell lysate is clarified by ultracentrifugation to remove cell debris.
  • If the protein is His₆-tagged, the supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
  • The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
  • The AONS protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • The purity of the eluted fractions is assessed by SDS-PAGE.
  • Pure fractions are pooled and dialyzed against a storage buffer (e.g., 20 mM potassium phosphate (B84403) pH 7.5, 100 µM PLP, 20% v/v glycerol) and stored at -20°C or -80°C.

AONS Enzyme Activity Assay

Several methods can be used to measure the activity of AONS, including spectrophotometric and chromatographic approaches.

Continuous Spectrophotometric Assay: This method continuously monitors a change in absorbance resulting from the reaction. A coupled assay can be developed, or a direct assay can be employed if a substrate or product has a distinct absorbance spectrum.

HPLC-Based Assay: This method measures the formation of a product (AON) or the consumption of a substrate (pimeloyl-CoA) over time.

  • Reaction Mixture: A typical reaction mixture contains 50 mM buffer (e.g., potassium phosphate, pH 7.5), 10 mM L-alanine, 100 µM pimeloyl-CoA, and a defined amount of purified AONS enzyme.

  • Procedure:

    • The reaction is initiated by adding the enzyme.

    • The reaction is incubated at a constant temperature (e.g., 37°C).

    • Aliquots are taken at various time points and the reaction is quenched by adding an acid (e.g., 0.1% trifluoroacetic acid).

    • The quenched samples are analyzed by reverse-phase high-performance liquid chromatography (HPLC).

    • The separation is typically achieved on a C8 or C18 column with a gradient of water/acetonitrile containing 0.1% TFA.

    • The amount of CoA released (a product of the reaction) can be quantified by monitoring its absorbance at 260 nm.

    • The initial reaction rate is calculated from the linear phase of product formation over time.

Bioassay for AON Synthesis: This is a qualitative or semi-quantitative assay that relies on the ability of the synthesized AON to support the growth of a biotin-auxotrophic bacterial strain.

  • An E. coli strain with a deletion in the bioF gene (ΔbioF) is used as the reporter strain.

  • The reporter strain is plated on minimal medium agar (B569324) lacking biotin.

  • The AON produced from an in vitro AONS reaction is spotted onto sterile filter paper disks, which are then placed on the agar plate.

  • The plate is incubated, and the growth of the reporter strain around the disk indicates the presence of AON.

Structural Analysis by X-ray Crystallography

Determining the three-dimensional structure of AONS provides invaluable insights into its catalytic mechanism and substrate binding.

  • Crystallization:

    • The purified and concentrated AONS protein is mixed with a crystallization solution containing a precipitant (e.g., ammonium (B1175870) sulfate).

    • Crystals are grown using vapor diffusion methods (hanging drop or sitting drop).

    • To obtain the structure of the holoenzyme, the crystals are soaked in a solution containing PLP.

  • Data Collection:

    • The crystals are cryo-protected and flash-frozen in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement:

    • The diffraction data are processed, and the structure is solved using molecular replacement, using the coordinates of a homologous protein as a search model.

    • The initial model is refined against the experimental data to improve its quality and fit to the electron density map.

    • The final refined structure provides atomic-level details of the enzyme's active site and overall fold. The crystal structure of E. coli AONS has been refined to a resolution of 1.7 Å.

Conclusion

The identification of 8-amino-7-oxononanoic acid as the product of the first committed step in biotin biosynthesis, catalyzed by AONS, was a landmark discovery. The subsequent biochemical and structural characterization of AONS has provided a detailed understanding of its complex catalytic mechanism. This knowledge is not only fundamental to our understanding of microbial and plant metabolism but also provides a solid foundation for structure-based drug design. As many pathogenic bacteria rely on this pathway for survival, AONS and the other enzymes of biotin synthesis remain attractive targets for the development of novel antimicrobial agents. The technical guide presented here offers a comprehensive overview of the key findings and methodologies that have been instrumental in advancing this field of research.

The Catalytic Heart of Biotin Synthesis: An In-depth Technical Guide to 8-amino-7-oxononanoate Synthase (BioF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-amino-7-oxononanoate (B1240340) synthase (AONS), the product of the bioF gene, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the biosynthesis of biotin (B1667282), an essential cofactor for all domains of life.[1][2] By catalyzing the first committed step in this pathway—the decarboxylative condensation of L-alanine and pimeloyl-CoA—BioF represents a critical control point and an attractive target for the development of novel antimicrobial and herbicidal agents.[3][4] This technical guide provides a comprehensive overview of the BioF mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycle and associated workflows.

The BioF Catalyzed Reaction: A Gateway to Biotin

BioF catalyzes the stereospecific condensation of L-alanine with pimeloyl-CoA to yield 8(S)-amino-7-oxononanoate (AON), coenzyme A (CoA), and carbon dioxide.[1][2] This reaction is a classic example of a PLP-dependent decarboxylative condensation, harnessing the versatile chemistry of the PLP cofactor to facilitate a carbon-carbon bond formation. The substrates for this enzymatic reaction are 6-carboxyhexanoyl-CoA and L-alanine, while the products are 8-amino-7-oxononanoate, CoA, and CO2.[5]

The Catalytic Mechanism: A Step-by-Step Guide

The catalytic cycle of BioF can be dissected into several key steps, each orchestrated by the PLP cofactor and specific active site residues. The overall mechanism is similar to other PLP-dependent enzymes and involves an acylation step with inversion of configuration and a decarboxylation with retention of configuration.[4]

Step 1: Formation of the External Aldimine

The catalytic cycle initiates with the formation of an external aldimine. The amino group of the L-alanine substrate displaces the ε-amino group of the active site lysine (B10760008) (Lys236 in E. coli) that is covalently bound to the PLP cofactor, forming an L-alanine-PLP external aldimine.[2][6] This transaldimination reaction is rapid, with a rate constant (k₁) of 2 x 10⁴ M⁻¹s⁻¹.[1][2]

Step 2: Formation of the Quinonoid Intermediate

Following the binding of the second substrate, pimeloyl-CoA, a conformational change is induced in the enzyme-substrate complex.[3][6] This conformational shift facilitates the abstraction of the Cα proton of L-alanine by the active site lysine, leading to the formation of a resonance-stabilized quinonoid intermediate.[4][6] Spectroscopic studies have shown that significant quinonoid formation only occurs after the binding of pimeloyl-CoA to the preformed L-alanine external aldimine complex, preceded by a lag phase of approximately 30 ms.[1][2]

Step 3: Decarboxylation and Acylation

The electron-withdrawing capacity of the protonated pyridine (B92270) ring of the PLP cofactor facilitates the decarboxylation of the L-alanine moiety, releasing CO₂ and generating a carbanionic intermediate. This nucleophilic intermediate then attacks the thioester carbonyl of pimeloyl-CoA, leading to the formation of a tetrahedral intermediate.

Step 4: Product Release

The tetrahedral intermediate collapses, releasing coenzyme A. The final product, 8-amino-7-oxononanoate (AON), is then released from the PLP cofactor via a transaldimination reaction with the active site lysine, regenerating the internal aldimine and preparing the enzyme for another catalytic cycle.[4]

Catalytic Residues

Several key amino acid residues within the BioF active site are crucial for catalysis. In E. coli BioF, Lys236 is covalently bound to the PLP cofactor and acts as a general acid/base.[2][4] His133 is positioned in a parallel, stacked arrangement with the PLP ring, holding it in the correct orientation, and is also thought to act as a general acid/base.[4] Other residues play roles in stabilizing the pyridine ring's nitrogen and activating other catalytic residues.[4]

Quantitative Analysis of BioF Activity

The catalytic efficiency and substrate affinity of BioF have been characterized through kinetic studies. The following tables summarize key quantitative data for BioF from various organisms.

Enzyme SourceSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Reference
Escherichia coliPimeloyl-CoA~10N/AN/A[7]
Escherichia coliPimeloyl-CoA25N/AN/A[8]
Bacillus sphaericusPimeloyl-CoA1N/AN/A[8]
Bacillus subtilisPimeloyl-CoA~15N/AN/A[7]
ParameterValueConditionsReference
L-alanine external aldimine formation rate constant (k₁)2 x 10⁴ M⁻¹s⁻¹[1][2]
D-alanine external aldimine formation rate constant (k₁)125 M⁻¹s⁻¹[1][2]

Inhibition of BioF: A Strategy for Drug Development

The essential role of BioF in biotin biosynthesis makes it a compelling target for the development of inhibitors with potential applications as antibiotics and herbicides. Several classes of inhibitors have been investigated.

InhibitorType of InhibitionKᵢ (µM)Target SubstrateReference
D-AlanineCompetitive590L-alanine[3]
(+/-)-8-Amino-7-oxo-8-phosphononaoic acidReversible, Slow-binding7L-alanine[3]
TrifluoroalanineSuicide inhibitorN/AL-alanine[5]

Experimental Protocols

Enzyme Activity Assays

Several methods can be employed to measure the activity of BioF.

  • HPLC-based Assay for CoA Release: This continuous assay monitors the release of Coenzyme A from pimeloyl-CoA.[8]

    • Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), L-alanine, and pimeloyl-CoA.

    • Initiate the reaction by adding purified BioF enzyme.

    • At various time points, quench the reaction (e.g., with acid).

    • Separate the reaction components by reverse-phase HPLC.

    • Quantify the amount of CoA produced by integrating the peak area and comparing it to a standard curve.

  • Bioassay for AON Production: This endpoint assay utilizes a bioF deletion mutant strain of E. coli that requires AON for growth.[7][8]

    • Perform the BioF enzymatic reaction as described above.

    • Spot the reaction mixture onto a sterile paper disc placed on a minimal agar (B569324) plate seeded with the E. coli ΔbioF strain.

    • Incubate the plate and measure the diameter of the growth zone around the disc, which is proportional to the amount of AON produced.

  • Gas Chromatography-Mass Spectrometry (GC-MS) of AON: This highly sensitive and quantitative method involves derivatization of AON to make it volatile for GC-MS analysis.[7][8]

    • After the enzymatic reaction, extract the AON product.

    • Derivatize the keto, carboxyl, and amino groups of AON.

    • Analyze the derivatized product by GC-MS, using selected-ion monitoring for quantification against a derivatized AON standard.

X-ray Crystallography

Determining the three-dimensional structure of BioF provides invaluable insights into its mechanism and aids in structure-based drug design.

  • Protein Expression and Purification: Overexpress the bioF gene in a suitable host (e.g., E. coli) and purify the protein to homogeneity using chromatographic techniques.[9]

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to obtain well-diffracting crystals of BioF, both in its apo form and in complex with substrates or inhibitors.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.[10]

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein. Refine the model against the experimental data to obtain a high-resolution structure. The crystal structure of E. coli BioF has been determined at a resolution of 1.7 Å.[1][2]

Spectroscopic Analysis

Spectroscopic techniques are instrumental in studying the electronic changes in the PLP cofactor during the catalytic cycle.

  • UV-Visible Spectroscopy: Monitor the changes in the absorption spectrum of the PLP cofactor upon binding of substrates and formation of intermediates. The formation of the external aldimine and the quinonoid intermediate are accompanied by characteristic spectral shifts.[3]

  • Stopped-Flow Spectroscopy: Use rapid kinetic techniques to study the pre-steady-state kinetics of the reaction, allowing for the observation of transient intermediates and the determination of rate constants for individual steps in the catalytic cycle.[1][2]

Visualizing the BioF Mechanism and Workflows

Catalytic Cycle of 8-amino-7-oxononanoate Synthase (BioF)

BioF_Catalytic_Cycle E_PLP E-PLP (Internal Aldimine) E_PLP_Ala E-PLP-Ala (External Aldimine) E_PLP->E_PLP_Ala + L-Alanine - Lys-NH2 Quinonoid Quinonoid Intermediate E_PLP_Ala->Quinonoid + Pimeloyl-CoA - H+ Carbanion Carbanionic Intermediate Quinonoid->Carbanion - CO2 Tetrahedral Tetrahedral Intermediate Carbanion->Tetrahedral + Pimeloyl-CoA E_PLP_AON E-PLP-AON Tetrahedral->E_PLP_AON - CoA E_PLP_AON->E_PLP + Lys-NH2 - AON

Caption: The catalytic cycle of 8-amino-7-oxononanoate synthase (BioF).

General Experimental Workflow for BioF Kinetic Analysis

BioF_Kinetic_Workflow Purification BioF Protein Purification Assay Enzyme Activity Assay (e.g., HPLC, Bioassay, GC-MS) Purification->Assay Data_Collection Data Collection (Initial Velocities at Varying Substrate Concentrations) Assay->Data_Collection Analysis Kinetic Parameter Determination (Michaelis-Menten Plot, Lineweaver-Burk Plot) Data_Collection->Analysis Results Determination of Km, Vmax, kcat, kcat/Km Analysis->Results

Caption: A generalized workflow for the kinetic analysis of BioF.

Conclusion

8-amino-7-oxononanoate synthase (BioF) is a well-characterized enzyme that serves as an excellent model for understanding PLP-dependent catalysis. Its crucial role in the universally conserved biotin biosynthetic pathway makes it a prime target for the development of novel therapeutics and agrochemicals. This guide has provided a detailed overview of the BioF mechanism, supported by quantitative data and experimental protocols, to serve as a valuable resource for researchers in academia and industry. Future research in this area will likely focus on the discovery and characterization of more potent and specific inhibitors, as well as further elucidation of the structural dynamics of the enzyme during catalysis.

References

The Enzymatic Keystone of Biotin Synthesis: A Technical Guide to the Condensation of Pimeloyl-CoA and L-alanine into KAPA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – In the intricate world of cellular metabolism, the synthesis of biotin (B1667282), or vitamin B7, represents a vital pathway for most bacteria, plants, and fungi. A critical step in this pathway is the decarboxylative condensation of pimeloyl-CoA and L-alanine to produce 7-keto-8-aminopelargonic acid (KAPA). This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, 7-keto-8-aminopelargonic acid synthase (KAPA synthase), also known as 8-amino-7-oxononanoate (B1240340) synthase (AONS) or by its gene name, bioF. As the first committed step in the assembly of the biotin ring structure, KAPA synthase is a key player and a potential target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of this pivotal enzymatic reaction, tailored for researchers, scientists, and drug development professionals.

Core Reaction and Significance

KAPA synthase facilitates a Claisen condensation reaction where the carbanion of L-alanine, stabilized by the PLP cofactor, attacks the thioester carbonyl of pimeloyl-CoA. This is followed by decarboxylation of the L-alanine moiety, releasing CO2 and coenzyme A (CoA), and forming KAPA.[1] This reaction is a linchpin in the biotin biosynthetic pathway, bridging fatty acid synthesis (which provides the pimeloyl moiety) and the subsequent steps of biotin ring formation.[2][3] The absence of this pathway in humans makes KAPA synthase an attractive target for the development of species-specific antimicrobial drugs.[4]

Quantitative Data on KAPA Synthase (BioF)

The kinetic parameters of KAPA synthase have been characterized in several organisms. The following table summarizes the key quantitative data for the enzyme's substrates, pimeloyl-CoA and L-alanine.

OrganismSubstrateK_m_ (μM)k_cat_ (s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Escherichia coliPimeloyl-CoA250.06~7.537[5][6]
L-Alanine1400-[1]
Bacillus sphaericusPimeloyl-CoA1-~7.537[5]
L-Alanine1000-[1]
Mycobacterium tuberculosisPimeloyl-CoA1500.11~7.725[7][8]
L-Alanine2800-[7]
Arabidopsis thalianaPimeloyl-CoA15-~8.030[1]
L-Alanine1400-[1]

Experimental Protocols

Purification of Recombinant KAPA Synthase (BioF) from E. coli

This protocol describes the overexpression and purification of His-tagged KAPA synthase.

a. Gene Cloning and Expression:

  • The bioF gene is amplified via PCR and cloned into an expression vector, such as pET-28a, which incorporates an N-terminal His6-tag.[9]

  • The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A 2 L culture is grown in LB medium containing the appropriate antibiotic (e.g., 30 µg/ml kanamycin) at 37°C until the OD600 reaches 0.6-0.8.[9]

  • Protein expression is induced with 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for an additional 12-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.[9]

  • Cells are harvested by centrifugation.

b. Protein Purification:

  • The cell pellet is resuspended in lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 5 mM imidazole (B134444), 2 mM β-mercaptoethanol) and lysed by sonication.[9]

  • The lysate is clarified by centrifugation to remove cell debris.

  • The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[9]

  • The column is washed with a wash buffer containing a lower concentration of imidazole (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 20-50 mM imidazole, 2 mM β-mercaptoethanol).

  • The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 200-500 mM imidazole, 2 mM β-mercaptoethanol).[9]

  • For higher purity, the eluted fractions containing KAPA synthase can be further purified by ion-exchange chromatography (e.g., HiTrap Q Sepharose) followed by size-exclusion chromatography (e.g., Superdex 200).[9]

  • Protein purity is assessed by SDS-PAGE.

Synthesis of Pimeloyl-CoA

Pimeloyl-CoA can be synthesized from pimelic acid and coenzyme A.

  • Pimelic acid is converted to its N-hydroxysuccinimide (NHS) ester.[10][11]

  • The pimeloyl-NHS ester is then reacted with coenzyme A in the presence of a base like sodium hydroxide (B78521) to form pimeloyl-CoA.[10][11]

  • The resulting pimeloyl-CoA can be purified by chromatography.

KAPA Synthase Enzyme Assay and HPLC Detection of KAPA

This assay measures the formation of KAPA from pimeloyl-CoA and L-alanine.

a. Reaction Mixture:

  • 100 mM potassium phosphate (B84403) buffer (pH 7.5-8.0)

  • 5 mM L-alanine[12]

  • 1 mM pimeloyl-CoA[12]

  • 50 µM PLP

  • Purified KAPA synthase (e.g., 0.4 mg/mL)[12]

b. Assay Procedure:

  • The reaction is initiated by the addition of the enzyme to the reaction mixture.

  • The reaction is incubated at the optimal temperature (e.g., 30-37°C) for a defined period (e.g., 0, 30, and 120 minutes).[12]

  • The reaction is stopped by acidification with HCl.[12]

c. HPLC Analysis of KAPA:

  • The reaction mixture is centrifuged to pellet the precipitated protein.

  • The supernatant is injected onto an ion-exchange HPLC column (e.g., Supelco Supelcosyl LC-SAX1).[12]

  • KAPA is detected by monitoring the absorbance at 210 nm.[12]

  • The retention time of the product is compared to that of an authentic KAPA standard for identification.[12]

  • Quantification can be achieved by integrating the peak area and comparing it to a standard curve of known KAPA concentrations.

Visualizing the Pathway and Workflow

To better illustrate the biochemical context and experimental procedures, the following diagrams are provided.

Biotin_Synthesis_Pathway cluster_early Early Pathway (Pimeloyl-CoA Synthesis) cluster_late Late Pathway (Biotin Ring Assembly) Fatty Acid Synthesis Fatty Acid Synthesis Pimeloyl-ACP Pimeloyl-ACP Fatty Acid Synthesis->Pimeloyl-ACP bioC, bioH Pimeloyl-CoA Pimeloyl-CoA Pimeloyl-ACP->Pimeloyl-CoA KAPA KAPA Pimeloyl-CoA->KAPA KAPA Synthase (BioF) + L-alanine - CO2, CoA DAPA DAPA KAPA->DAPA DAPA Synthase (BioA) + SAM Dethiobiotin Dethiobiotin DAPA->Dethiobiotin Dethiobiotin Synthase (BioD) + ATP, CO2 Biotin Biotin Dethiobiotin->Biotin Biotin Synthase (BioB) L-alanine L-alanine

Caption: The biotin synthesis pathway, highlighting the condensation of pimeloyl-CoA and L-alanine to KAPA by KAPA synthase (BioF).

KAPA_Synthase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Purify Recombinant KAPA Synthase Purify Recombinant KAPA Synthase Prepare Reaction Buffer Prepare Reaction Buffer Purify Recombinant KAPA Synthase->Prepare Reaction Buffer Prepare Substrate Mix Prepare Substrate Mix Prepare Reaction Buffer->Prepare Substrate Mix Synthesize Pimeloyl-CoA Synthesize Pimeloyl-CoA Synthesize Pimeloyl-CoA->Prepare Substrate Mix Initiate Reaction with Enzyme Initiate Reaction with Enzyme Prepare Substrate Mix->Initiate Reaction with Enzyme Incubate (e.g., 30-37°C) Incubate (e.g., 30-37°C) Initiate Reaction with Enzyme->Incubate (e.g., 30-37°C) Stop Reaction (Acidification) Stop Reaction (Acidification) Incubate (e.g., 30-37°C)->Stop Reaction (Acidification) Centrifuge Centrifuge Stop Reaction (Acidification)->Centrifuge Inject Supernatant to HPLC Inject Supernatant to HPLC Centrifuge->Inject Supernatant to HPLC Detect KAPA (210 nm) Detect KAPA (210 nm) Inject Supernatant to HPLC->Detect KAPA (210 nm) Quantify KAPA Quantify KAPA Detect KAPA (210 nm)->Quantify KAPA

Caption: Experimental workflow for the KAPA synthase enzyme assay and subsequent HPLC analysis of the product, KAPA.

References

Methodological & Application

Enzymatic Synthesis of 8-Amino-7-oxononanoic Acid: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the enzymatic synthesis of 8-amino-7-oxononanoic acid (AON), a key intermediate in the biotin (B1667282) biosynthesis pathway. The synthesis is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS), a pyridoxal-5'-phosphate (PLP) dependent enzyme. This document outlines the procedures for the preparation of the substrate pimeloyl-CoA, the expression and purification of recombinant AONS, the enzymatic synthesis of AON, and the subsequent analysis of the product. The provided protocols are compiled from established methodologies to ensure reproducibility and high yield.

Introduction

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a crucial precursor in the biosynthesis of biotin (Vitamin B7). The enzymatic synthesis of AON is the first committed step in this pathway and is catalyzed by 8-amino-7-oxononanoate synthase (AONS, EC 2.3.1.47), also known as BioF. AONS catalyzes the decarboxylative condensation of L-alanine and pimeloyl-Coenzyme A (pimeloyl-CoA) to yield AON, CoA, and CO2.[1] Understanding and optimizing this enzymatic reaction is of significant interest for the industrial production of biotin and for the development of novel antimicrobial agents targeting this essential pathway. This protocol details a robust method for the laboratory-scale synthesis of AON using recombinant AONS.

Signaling Pathway and Experimental Workflow

The enzymatic synthesis of AON is a key step in the biotin biosynthesis pathway. The overall experimental procedure involves the preparation of the enzyme and substrates, the enzymatic reaction, and subsequent analysis.

biotin_synthesis_pathway Pimeloyl_CoA Pimeloyl-CoA AONS 8-Amino-7-oxononanoate Synthase (AONS) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON 8-Amino-7-oxononanoic Acid (AON) AONS->AON CoA, CO2 DAPA_AT 7,8-Diaminopelargonic Acid Aminotransferase (DAPA AT) AON->DAPA_AT DAPA 7,8-Diaminononanoic Acid (DAPA) DAPA_AT->DAPA Biotin Biotin DAPA->Biotin Multiple Steps experimental_workflow cluster_prep Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis & Purification Pimeloyl_CoA_Prep Pimeloyl-CoA Synthesis Enzymatic_Reaction AONS Catalyzed Reaction Pimeloyl_CoA_Prep->Enzymatic_Reaction AONS_Prep AONS Expression & Purification AONS_Prep->Enzymatic_Reaction Assay Spectrophotometric Assay Enzymatic_Reaction->Assay HPLC HPLC Analysis Enzymatic_Reaction->HPLC Purification Product Purification HPLC->Purification

References

Application Notes and Protocols for the Purification of Recombinant 8-Amino-7-Oxononanoate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the expression, purification, and characterization of recombinant 8-amino-7-oxononanoate (B1240340) synthase (AONS), a key enzyme in the biotin (B1667282) biosynthesis pathway. The protocols outlined below are designed to yield high-purity, active AONS suitable for structural studies, inhibitor screening, and other research applications.

Introduction

8-amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonic acid (KAPA) synthase, is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the first committed step in the biosynthesis of biotin.[1] This reaction involves the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8-amino-7-oxononanoate (AON), coenzyme A, and carbon dioxide.[1] As biotin is an essential cofactor for all domains of life, the enzymes in its biosynthetic pathway, including AONS, are attractive targets for the development of novel antimicrobial and herbicidal agents.

This document details a robust workflow for the production of recombinant AONS in Escherichia coli and its subsequent purification to homogeneity using a multi-step chromatographic process.

Biotin Biosynthesis Pathway

The synthesis of biotin from pimeloyl-CoA involves a conserved pathway in many microorganisms. AONS carries out the initial and rate-limiting step of this pathway. The product, AON, is then converted to biotin through a series of enzymatic reactions.

Biotin_Biosynthesis cluster_AONS Step 1: AON Synthesis Pimeloyl_CoA Pimeloyl-CoA AONS 8-Amino-7-oxononanoate synthase (AONS) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON 8-Amino-7-oxononanoate (AON) AONS->AON CO2 CoA BioA BioA AON->BioA S-adenosyl-L-methionine DAPA 7,8-Diaminononanoate (DAPA) BioA->DAPA BioD BioD DAPA->BioD ATP DTB Dethiobiotin (DTB) BioD->DTB BioB BioB DTB->BioB Biotin Biotin BioB->Biotin Purification_Workflow Start E. coli Culture Expressing His-tagged AONS Lysis Cell Lysis & Clarification Start->Lysis IMAC Immobilized Metal Affinity Chromatography (IMAC) Lysis->IMAC Crude Extract IEX Ion Exchange Chromatography (IEX) IMAC->IEX Partially Purified AONS SEC Size Exclusion Chromatography (SEC) IEX->SEC Further Purified AONS End Purified AONS SEC->End >95% Pure AONS

References

Application Notes and Protocols for In Vitro Biotin Synthesis Utilizing 8-Amino-7-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282) (Vitamin B7) is an indispensable cofactor for a suite of carboxylase enzymes central to metabolism, including fatty acid synthesis and amino acid catabolism. While animals must acquire biotin from their diet, many bacteria, fungi, and plants can synthesize it de novo. This biosynthetic pathway presents a compelling target for the development of novel antimicrobial agents. 8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a key intermediate in this pathway. Its synthesis is the first committed step in the assembly of the biotin rings. These notes provide detailed protocols for the in vitro synthesis of biotin, focusing on the enzymatic conversion of AON precursors through to the final product.

The biotin synthesis pathway is a multi-step enzymatic cascade. The assembly of the fused heterocyclic rings of biotin begins with the formation of AON.[1] This process involves four highly conserved enzymes: 8-amino-7-oxononanoate (B1240340) synthase (AONS, encoded by bioF), 7,8-diaminononanoate (B1231595) synthase (bioA), dethiobiotin (B101835) synthase (bioD), and biotin synthase (bioB).[2] Understanding the kinetics and requirements of this pathway is crucial for screening potential inhibitors and for developing biotechnological methods for biotin production.

Biotin Synthesis Signaling Pathway

The synthesis of biotin from pimeloyl-CoA and L-alanine is a conserved pathway in many microorganisms. The process begins with the decarboxylative condensation of these two substrates by 8-amino-7-oxononanoate synthase (AONS or BioF), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, to form 8-amino-7-oxononanoic acid (AON).[3][4] Subsequently, AON is converted to 7,8-diaminopelargonic acid (DAPA) by DAPA aminotransferase (BioA), which uniquely utilizes S-adenosylmethionine (SAM) as the amino donor.[4] The ureido ring of biotin is then formed by dethiobiotin synthetase (BioD), which catalyzes the ATP-dependent carbamylation of DAPA to yield dethiobiotin (DTB).[4] The final step is the insertion of a sulfur atom into DTB to form biotin, a complex radical-based reaction catalyzed by biotin synthase (BioB), which belongs to the radical-SAM enzyme superfamily and utilizes an iron-sulfur cluster as a sulfur source.[2][4][5]

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AON 8-Amino-7-oxononanoic acid (AON) Pimeloyl_CoA->AON E1_label BioF (AONS) (PLP-dependent) L_Alanine L-Alanine L_Alanine->AON DAPA 7,8-Diaminopelargonic acid (DAPA) AON->DAPA BioA (SAM -> S-adenosyl-4-methylthio-2-oxobutanoate) DTB Dethiobiotin (DTB) DAPA->DTB BioD (ATP -> ADP + Pi) Biotin Biotin DTB->Biotin BioB ([2Fe-2S] cluster, SAM)

Caption: The enzymatic pathway of biotin synthesis.

Experimental Protocols

Protocol 1: In Vitro Synthesis of Dethiobiotin (DTB) using Cell-Free Extracts

This protocol is adapted from an assay used to study the conversion of ACP-bound substrates into DTB and can be modified for the synthesis from pimeloyl-CoA.[6]

A. Materials and Reagents

  • Cell-free extract from an E. coli strain overexpressing the necessary biotin synthesis enzymes (BioF, BioA, BioD).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Pimeloyl-CoA

  • L-Alanine

  • Pyridoxal-5'-phosphate (PLP)

  • S-adenosylmethionine (SAM)

  • ATP

  • MgCl₂

  • Dithiothreitol (DTT)

  • Potassium bicarbonate (KHCO₃)

  • NADPH

  • Glucose-6-phosphate

B. Experimental Workflow

Experimental_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer, Cofactors, Substrates) start->prep_reaction add_extract Add Cell-Free Extract prep_reaction->add_extract incubate Incubate at 37°C for 3 hours add_extract->incubate quench Quench Reaction (Boil for 10 min) incubate->quench analyze Analyze DTB Production (HPLC or Bioassay) quench->analyze end End analyze->end

Caption: Workflow for in vitro DTB synthesis.

C. Procedure

  • Prepare a 100 µL reaction mixture in the Assay Buffer containing the components listed in Table 1.

  • Add 2.5 mg of the cell-free extract protein to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 3 hours.[6]

  • Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes.[6]

  • Centrifuge the quenched reaction to pellet precipitated protein.

  • Analyze the supernatant for DTB production using HPLC or a microbiological bioassay.

Table 1: Reaction Components for In Vitro DTB Synthesis [6]

ComponentFinal Concentration/Amount
Cell-free extract2.5 mg protein
MgCl₂10 mM
Dithiothreitol (DTT)5 mM
Pyridoxal-5'-phosphate0.1 mM
L-Alanine1 mM
KHCO₃1 mM
NADPH1 mM
ATP1 mM
Glucose-6-phosphate1 mM
SAM1 mM
Pimeloyl-CoA0.2 µmol
Assay Bufferto 100 µL final volume
Protocol 2: Coupled Enzyme Assay for Biotin Synthesis with Purified Enzymes

This protocol outlines a coupled assay using purified BioF, BioA, BioD, and BioB enzymes. Note that BioB is an oxygen-sensitive enzyme and requires anaerobic conditions for activity.[5]

A. Materials and Reagents

  • Purified recombinant BioF, BioA, BioD, and BioB enzymes.

  • Anaerobic chamber or glove box.

  • Anaerobically prepared buffers and solutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 2 mM DTT.

  • Substrates: Pimeloyl-CoA, L-Alanine, ATP, SAM, Dethiobiotin (for BioB assay).

  • Cofactors: PLP, MgCl₂, Fe(NH₄)₂(SO₄)₂, NADPH, Fructose-1,6-bisphosphate, L-Cysteine, Thiamine pyrophosphate (TPP).

  • Auxiliary protein reducing system for BioB activity (e.g., flavodoxin, flavodoxin-NADP⁺ reductase).

B. Procedure

  • Enzyme Preparation: Ensure all enzymes are purified and their concentrations determined. BioB must be handled under strict anaerobic conditions.

  • Reaction Setup (Anaerobic): Inside an anaerobic chamber, prepare the reaction mixture as detailed in Table 2.

  • Initiation: Start the reaction by adding the purified enzymes.

  • Incubation: Incubate at the optimal temperature for the enzymes (typically 37°C) for a specified time course (e.g., 0, 30, 60, 120 minutes).

  • Sampling and Quenching: At each time point, withdraw an aliquot of the reaction mixture and quench it, for example, by adding a strong acid or by heat inactivation, followed by centrifugation.

  • Analysis: Analyze the quenched samples for the formation of intermediates and the final product, biotin, using HPLC-MS/MS for quantitative analysis.

Table 2: Reaction Components for Coupled In Vitro Biotin Synthesis

ComponentSuggested Final Concentration
Purified BioF, BioA, BioD, BioBOptimized concentrations
Pimeloyl-CoA100-200 µM
L-Alanine1 mM
ATP1 mM
SAM0.2 mM
PLP0.1 mM
MgCl₂10 mM
Fe(NH₄)₂(SO₄)₂0.5 mM
NADPH1 mM
Fructose-1,6-bisphosphate5 mM
L-Cysteine0.5 mM
Thiamine pyrophosphate (TPP)0.1 mM
DTT2 mM
Auxiliary Reducing SystemAs required for BioB activity
Assay Buffer (pH 8.0)to final volume

Note: The optimal concentrations of enzymes and substrates may need to be determined empirically.

Data Presentation and Analysis

Quantitative analysis of biotin and its precursors can be performed using HPLC, often coupled with mass spectrometry (HPLC-MS/MS) for high sensitivity and specificity.[7][8] A reversed-phase C18 column is commonly used for separation.[9]

Table 3: Example HPLC Conditions for Biotin Analysis

ParameterCondition
ColumnReversed-phase C18
Mobile PhaseGradient of 0.05% trifluoroacetic acid in water and acetonitrile.[9]
Flow Rate1.0 mL/min[9]
Detection Wavelength210-220 nm[9]
Column Temperature25°C[10]
Internal StandardDeuterated biotin can be used for accurate quantification with MS detection.[7]

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for researchers interested in the in vitro synthesis of biotin. These methods are valuable for studying the enzymatic mechanisms of the biotin synthesis pathway, for high-throughput screening of potential inhibitors, and for developing novel biotechnological approaches to biotin production. The provided diagrams and tables are intended to facilitate the understanding and implementation of these experimental procedures. Given the complexity of the biotin synthase (BioB) reaction, particular attention should be paid to maintaining anaerobic conditions during the final step of the synthesis.

References

Application Notes: 8-Amino-7-oxononanoic Acid Hydrochloride as a Substrate for DAPA Aminotransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a key intermediate in the biotin (B1667282) biosynthesis pathway.[1][2][3] The formation of AON is the first committed step in this essential pathway and is catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), also referred to as DAPA aminotransferase or BioF.[4][5][6] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to yield 8(S)-amino-7-oxononanoate, coenzyme A, and carbon dioxide.[1][4][5][7] Given that biotin synthesis is essential for many microorganisms but not for mammals, the enzymes in this pathway, including DAPA aminotransferase, are attractive targets for the development of novel antibiotics and herbicides.[4][5][8]

These application notes provide detailed protocols for utilizing 8-amino-7-oxononanoic acid hydrochloride as a substrate to characterize the activity of DAPA aminotransferase, including kinetic analysis and a high-throughput screening assay.

Biotin Biosynthesis Pathway

The synthesis of biotin begins with the formation of 8-amino-7-oxononanoate and proceeds through several enzymatic steps to produce the final biotin molecule. The pathway is crucial for the survival of many bacteria, plants, and fungi.[4][5]

Biotin_Biosynthesis cluster_0 Biotin Biosynthesis Pimeloyl-CoA Pimeloyl-CoA AONS DAPA Aminotransferase (AONS/BioF) Pimeloyl-CoA->AONS L-Alanine L-Alanine L-Alanine->AONS AON 8-Amino-7-oxononanoic acid (AON/KAPA) AONS->AON CO2, CoA BioA BioA AON->BioA S-adenosyl-L-methionine DAPA 7,8-Diaminopelargonic acid (DAPA) BioA->DAPA BioD BioD DAPA->BioD ATP DTB Dethiobiotin (DTB) BioD->DTB BioB BioB DTB->BioB Biotin Biotin BioB->Biotin

Caption: The biotin biosynthesis pathway, starting with the formation of 8-amino-7-oxononanoic acid.

Quantitative Data

Table 1: Kinetic Parameters of DAPA Aminotransferase from Mycobacterium tuberculosis
SubstrateMichaelis Constant (Km)Catalytic Rate Constant (kcat)Substrate Inhibition Constant (Ki)
S-adenosyl-L-methionine (AdoMet)0.78 ± 0.20 mM1.0 ± 0.2 min-1-
8-Amino-7-oxononanoic acid (KAPA)3.8 ± 1.0 µM1.0 ± 0.2 min-114 ± 2 µM
Data from a study on Mycobacterium tuberculosis DAPA aminotransferase, which exhibits a Ping Pong Bi Bi kinetic mechanism with strong substrate inhibition by KAPA.[9]
Table 2: Inactivation Parameters of M. tuberculosis DAPA Aminotransferase by Suicide Substrates
InhibitorInhibition Constant (Ki)Inactivation Rate Constant (kinact)Partition Ratio
Amiclenomycin12 ± 2 µM0.35 ± 0.05 min-11.0
Compound 120 ± 2 µM0.56 ± 0.05 min-11.1
Compound 1 refers to 4-(4c-aminocyclohexa-2,5-dien-1r-yl)propanol.[9]

Experimental Protocols

Protocol 1: DAPA Aminotransferase Activity Assay (Coupled Spectrophotometric Assay)

This protocol describes a continuous coupled-enzyme assay to determine the kinetic parameters of DAPA aminotransferase. The production of pyruvate, a co-product of the transamination reaction, is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.[10]

Materials:

  • Purified DAPA aminotransferase

  • This compound

  • L-Alanine

  • α-Ketoglutarate

  • Lactate dehydrogenase (LDH)

  • NADH

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-alanine, α-ketoglutarate, NADH, and LDH.

  • Add the purified DAPA aminotransferase to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curve.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

Spectrophotometric_Assay_Workflow cluster_workflow Spectrophotometric Assay Workflow A Prepare Reaction Mixture (Buffer, L-Ala, α-KG, NADH, LDH) B Add DAPA Aminotransferase A->B C Initiate with 8-AON-HCl B->C D Monitor A340 Decrease C->D E Calculate Initial Velocities D->E F Determine Kinetic Parameters (Michaelis-Menten Plot) E->F

Caption: Workflow for the coupled spectrophotometric assay of DAPA aminotransferase.

Protocol 2: High-Throughput Screening (HTS) Fluorescence Assay

This protocol is adapted for high-throughput screening of DAPA aminotransferase inhibitors. It relies on the fluorescent derivatization of the product, 7,8-diaminopelargonic acid (DAPA), with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) (2ME).[11][12]

Materials:

  • Purified DAPA aminotransferase

  • This compound

  • S-adenosyl-L-methionine (SAM)

  • Tris-HCl buffer (pH 8.5)

  • Ortho-phthalaldehyde (OPA) reagent

  • 2-Mercaptoethanol (2ME)

  • Microplate reader with fluorescence detection (Excitation: 340 nm, Emission: 455 nm)

  • 384-well microplates

Procedure:

  • Dispense the purified DAPA aminotransferase in Tris-HCl buffer into the wells of a 384-well microplate.

  • Add the test compounds (potential inhibitors) to the respective wells.

  • Add a mixture of this compound and SAM to initiate the enzymatic reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the OPA/2ME reagent.

  • Incubate for a further 10 minutes to allow for the derivatization reaction to complete.

  • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

  • Wells with active inhibitors will show a reduced fluorescence signal compared to controls.

HTS_Assay_Workflow cluster_hts_workflow HTS Fluorescence Assay Workflow P1 Dispense Enzyme P2 Add Test Compounds P1->P2 P3 Initiate with Substrates (8-AON-HCl + SAM) P2->P3 P4 Incubate (e.g., 30 min) P3->P4 P5 Stop Reaction & Derivatize (Add OPA/2ME) P4->P5 P6 Incubate (10 min) P5->P6 P7 Measure Fluorescence (Ex: 340 nm, Em: 455 nm) P6->P7 P8 Identify Inhibitors (Reduced Signal) P7->P8

Caption: Workflow for the high-throughput fluorescence-based assay for DAPA aminotransferase inhibitors.

Conclusion

This compound is an indispensable substrate for the functional and kinetic characterization of DAPA aminotransferase. The protocols outlined in these application notes provide robust methods for studying this enzyme, facilitating research into biotin biosynthesis and the discovery of novel antimicrobial agents. The provided data and workflows serve as a valuable resource for researchers in academia and the pharmaceutical industry.

References

Application Notes and Protocols for the Quantification of 8-Amino-7-oxononanoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a key intermediate in the conserved biotin (B1667282) biosynthesis pathway.[1][2] Biotin, or vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] Given its central role in bacterial and fungal metabolism, the enzymes in the biotin synthesis pathway, including 8-amino-7-oxononanoate (B1240340) synthase (BioF), are potential targets for the development of novel antimicrobial agents.[1][2] Accurate quantification of AON is therefore crucial for studying the efficacy of inhibitors targeting this pathway, for metabolic flux analysis, and for optimizing microbial production of biotin.

High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of AON in various biological matrices. Due to the lack of a strong chromophore in AON, derivatization with a fluorescent tag is necessary to achieve high sensitivity and selectivity.[3][4] This application note provides a detailed protocol for the quantification of AON using pre-column derivatization with o-phthaldialdehyde (OPA) followed by reversed-phase HPLC with fluorescence detection.

Principle of the Method

This method is based on the pre-column derivatization of the primary amino group of 8-amino-7-oxononanoic acid with o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (MPA), to form a highly fluorescent isoindole derivative.[5] The derivatized AON is then separated from other sample components on a C18 reversed-phase HPLC column using a gradient elution program. The fluorescent derivative is detected by a fluorescence detector, and the concentration of AON is determined by comparing the peak area to a standard curve generated from known concentrations of AON.

Signaling Pathway Context: Biotin Biosynthesis

8-Amino-7-oxononanoic acid is a critical intermediate in the conserved biotin biosynthesis pathway, which begins with pimeloyl-CoA (or pimeloyl-ACP) and L-alanine. The pathway is catalyzed by a series of enzymes, with BioF (8-amino-7-oxononanoate synthase) catalyzing the formation of AON.

Biotin_Biosynthesis_Pathway cluster_0 Biotin Biosynthesis Pimeloyl_CoA Pimeloyl-CoA + L-Alanine AON 8-Amino-7-oxononanoic acid (AON/KAPA) Pimeloyl_CoA->AON BioF DAPA 7,8-Diaminononanoic acid (DAPA) AON->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB HPLC_Workflow cluster_workflow AON Quantification Workflow Sample_Prep Sample Preparation (e.g., cell lysis, protein precipitation) Derivatization Pre-column Derivatization with OPA/MPA Sample_Prep->Derivatization HPLC RP-HPLC Separation (C18 column) Derivatization->HPLC Detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

Application Notes and Protocols for Mass Spectrometry Analysis of Biotin Pathway Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282) (Vitamin B7) is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1] The biosynthesis of biotin is a well-conserved pathway in bacteria, plants, and some fungi, making it an attractive target for the development of novel antimicrobial and herbicidal agents. This application note provides detailed protocols for the quantitative analysis of key intermediates in the biotin biosynthesis pathway—7-keto-8-aminopelargonic acid (KAPA), 7,8-diaminopelargonic acid (DAPA), and dethiobiotin (B101835) (DTB)—using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biotin Biosynthesis Pathway

The biotin biosynthesis pathway involves a series of enzymatic reactions that convert pimeloyl-CoA and L-alanine into biotin. The core pathway consists of four key enzymatic steps that produce the intermediates KAPA, DAPA, and DTB, ultimately leading to the formation of biotin.[1]

Biotin_Pathway Pimeloyl_CoA Pimeloyl-CoA + L-Alanine KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Figure 1: Simplified biotin biosynthesis pathway.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data for biotin pathway intermediates in a wild-type E. coli strain and a mutant strain with a disruption in the bioB gene, which is responsible for the conversion of dethiobiotin to biotin. This data is for illustrative purposes to demonstrate the expected trends in a real experiment.

IntermediateWild-Type E. coli (ng/mg of cell pellet)bioB Mutant E. coli (ng/mg of cell pellet)
7-keto-8-aminopelargonic acid (KAPA)15.2 ± 2.112.8 ± 1.9
7,8-diaminopelargonic acid (DAPA)25.8 ± 3.522.5 ± 3.1
Dethiobiotin (DTB)8.9 ± 1.2150.3 ± 18.7
Biotin50.1 ± 6.7Not Detected

Experimental Protocols

Sample Preparation: Extraction of Biotin Pathway Intermediates from E. coli

This protocol is designed for the extraction of polar metabolites, including biotin pathway intermediates, from bacterial cultures.

Materials:

  • E. coli culture

  • Ice-cold 0.9% NaCl solution

  • -20°C extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v)

  • Dry ice or a -80°C aluminum block

  • Vacuum filtration apparatus with 0.22 µm filters

  • Centrifuge capable of reaching 16,000 x g and maintaining 4°C

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Cell Harvesting: Rapidly cool the E. coli culture by placing it on an ice bath.

  • Vacuum Filtration: Quickly filter the desired volume of the cell culture through a 0.22 µm filter to capture the bacterial cells.

  • Washing: Immediately wash the cells on the filter with two portions of ice-cold 0.9% NaCl solution to remove residual media components.

  • Metabolite Extraction:

    • Place the filter with the cell pellet into a petri dish containing 1.5 mL of pre-chilled (-20°C) extraction solvent.

    • Ensure the petri dish is kept on dry ice or a -80°C aluminum block to maintain the low temperature and prevent metabolite degradation.

  • Cell Lysis: Scrape the cells from the filter into the extraction solvent. Vortex the mixture for 10 minutes at 4°C to ensure complete cell lysis and extraction of intracellular metabolites.

  • Clarification: Transfer the cell extract to a microcentrifuge tube and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new clean tube.

  • Drying: Dry the extracts to completeness using a nitrogen evaporator or a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume of LC-MS grade water or an appropriate mobile phase for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of these polar intermediates.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution should be optimized to achieve good separation of the intermediates. A typical gradient might start at a high percentage of organic phase and gradually decrease to elute the polar compounds.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated for optimal sensitivity for each intermediate.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: The following are hypothetical MRM transitions. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
KAPA216.1198.1Positive
DAPA217.2199.2Positive
Dethiobiotin215.1197.1Positive
Biotin245.1227.1Positive

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis of biotin pathway intermediates is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Bacterial_Culture Bacterial Culture Harvesting Cell Harvesting & Washing Bacterial_Culture->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Drying Drying & Reconstitution Extraction->Drying LC_MS LC-MS/MS Analysis Drying->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Figure 2: Experimental workflow for biotin intermediate analysis.

Logical Relationship of Key Steps

The success of the analysis relies on a logical sequence of optimized steps, from sample handling to data interpretation.

Logical_Relationship Optimized_Culture Optimized Bacterial Culture Conditions Rapid_Quenching Rapid Quenching of Metabolism Optimized_Culture->Rapid_Quenching Efficient_Extraction Efficient Metabolite Extraction Rapid_Quenching->Efficient_Extraction Chromatographic_Separation Chromatographic Separation Efficient_Extraction->Chromatographic_Separation Sensitive_Detection Sensitive MS Detection (MRM) Chromatographic_Separation->Sensitive_Detection Accurate_Quantification Accurate Quantification Sensitive_Detection->Accurate_Quantification

Figure 3: Logical flow of key experimental considerations.

Conclusion

The methods described in this application note provide a robust framework for the quantitative analysis of biotin pathway intermediates using LC-MS/MS. These protocols can be adapted for various research applications, including the screening of potential inhibitors of the biotin biosynthesis pathway, metabolic engineering efforts to enhance biotin production, and fundamental studies of microbial metabolism. Accurate quantification of these intermediates is crucial for understanding the flux through the pathway and the effects of genetic or chemical perturbations.

References

Application Note: Isotopic Labeling of 8-Amino-7-oxononanoic Acid for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonate (KAPA), is a critical intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7).[1][2][3] Biotin is an essential cofactor for a variety of carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The study of the biotin synthesis pathway is crucial for understanding microbial metabolism and for identifying potential targets for antimicrobial agents. AON is formed through the condensation of L-alanine and pimeloyl-CoA, a reaction catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS).[1][4] Subsequently, AON is converted to 7,8-diaminononanoate (B1231595) by the enzyme adenosylmethionine-8-amino-7-oxononanoate transaminase.[5][6]

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the flow of metabolites through a biochemical network. By supplying cells with a substrate labeled with a heavy isotope (e.g., ¹³C or ¹⁵N), researchers can trace the incorporation of the label into downstream metabolites, including AON. This application note provides a detailed protocol for the isotopic labeling of AON in a model organism like Escherichia coli using labeled L-alanine and subsequent analysis by mass spectrometry.

Principle of the Method

The core principle of this method is to introduce a stable isotope-labeled precursor into a biological system capable of biotin synthesis. L-alanine, one of the direct precursors of AON, is an ideal candidate for labeling. By growing E. coli in a medium containing, for example, uniformly ¹³C-labeled L-alanine ([U-¹³C₃]-L-alanine), the ¹³C atoms are incorporated into the AON molecule via the AONS-catalyzed reaction. The resulting mass shift in AON and its downstream metabolites can be detected and quantified using high-resolution mass spectrometry (MS), allowing for the precise tracking of its synthesis and conversion.

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the relevant segment of the biotin biosynthesis pathway and the general workflow for a metabolic labeling experiment.

biotin_pathway cluster_synthesis AON Synthesis & Conversion cluster_enzymes pimelyl_coa Pimeloyl-CoA AON 8-Amino-7-oxononanoic Acid (AON) (Labeled) pimelyl_coa->AON l_alanine L-Alanine (e.g., [U-¹³C₃, ¹⁵N]-L-Alanine) l_alanine->AON DAPA 7,8-Diaminononanoate (Labeled) AON->DAPA AONS AONS (EC 2.3.1.47) BioA Transaminase (EC 2.6.1.62)

Figure 1: Biotin biosynthesis pathway showing the formation of labeled AON from an isotopically labeled precursor, L-Alanine.

experimental_workflow start Start: E. coli Culture labeling Metabolic Labeling (e.g., with [U-¹³C₃]-L-Alanine) start->labeling harvest Cell Harvesting (Centrifugation) labeling->harvest quench Metabolism Quenching (Cold Methanol) harvest->quench extraction Metabolite Extraction (e.g., Chloroform/Methanol (B129727)/Water) quench->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing & Interpretation (Mass Shift & Enrichment Analysis) analysis->data end End: Metabolic Flux Insights data->end

Figure 2: General experimental workflow for isotopic labeling and analysis of AON.

Experimental Protocols

Protocol 1: In Vivo Isotopic Labeling of AON in E. coli

This protocol describes the labeling of E. coli metabolites by cultivating the cells in a defined minimal medium supplemented with a stable isotope-labeled amino acid.

  • Prepare M9 Minimal Medium: Prepare a sterile M9 minimal medium. For a 1 L solution, mix 5x M9 salts, 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, and 20 mL of 20% (w/v) glucose as the primary carbon source.

  • Prepare L-Alanine Stock: Prepare a stock solution of unlabeled L-alanine and the desired isotopically labeled L-alanine (e.g., [U-¹³C₃]-L-alanine, available from vendors like Cambridge Isotope Laboratories, Inc.[7][8]).

  • Culture Preparation: Inoculate a starter culture of E. coli K-12 in standard LB medium and grow overnight at 37°C with shaking.

  • Labeling Experiment Setup:

    • Pellet the overnight culture by centrifugation (5000 x g, 10 min).

    • Wash the pellet twice with M9 medium lacking any amino acids to remove residual LB medium.

    • Resuspend the cells in M9 medium to an OD₆₀₀ of ~0.05.

    • Create two culture sets:

      • Control (Unlabeled): M9 medium supplemented with a standard concentration of unlabeled L-alanine.

      • Labeled: M9 medium supplemented with the same molar concentration of [U-¹³C₃]-L-alanine.

  • Growth and Harvesting:

    • Incubate the cultures at 37°C with shaking until they reach mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Quickly harvest the cells by transferring the culture volume to a tube containing ice and centrifuging at 4°C (5000 x g, 10 min) to pellet the cells.

  • Metabolism Quenching: Immediately discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 80% methanol to quench all enzymatic activity. Incubate at -20°C for at least 30 minutes.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol details the extraction of intracellular metabolites for subsequent LC-MS analysis.

  • Cell Lysis: Subject the methanol-suspended samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Metabolite Extraction:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the soluble metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of an appropriate solvent for your LC-MS system (e.g., 50% acetonitrile (B52724) in water) prior to analysis.

Data Presentation and Expected Results

The primary method for analyzing the incorporation of stable isotopes is mass spectrometry. The addition of each ¹³C atom increases the mass of the molecule by approximately 1.00335 Da.

Table 1: Expected Mass Shifts for AON and Related Metabolites

This table shows the calculated exact masses for unlabeled (M) and fully labeled (M+n) species when using [U-¹³C₃]-L-alanine as the tracer.

CompoundChemical FormulaUnlabeled Mass (m/z) [M+H]⁺Labeled PrecursorExpected Labeled Mass (m/z) [M+H]⁺Mass Shift (Da)
L-AlanineC₃H₇NO₂90.0550[U-¹³C₃]-L-Alanine93.0651+3.01
8-Amino-7-oxononanoic acid (AON) C₉H₁₇NO₃188.1281[U-¹³C₃]-L-Alanine191.1382+3.01
7,8-DiaminononanoateC₉H₂₀N₂O₂189.1598[U-¹³C₃]-L-Alanine192.1699+3.01

Note: The mass of AON is derived from the condensation of L-alanine (C₃) and pimeloyl-CoA. The three carbon atoms from alanine (B10760859) are incorporated into the AON structure, resulting in a +3 Da mass shift when fully labeled.

Table 2: Hypothetical Isotopic Enrichment Data from LC-MS Analysis

This table illustrates representative quantitative data from an LC-MS experiment, showing the relative abundance of unlabeled (M) and labeled (M+3) AON.

Sample ConditionAnalyteIsotopeRelative Abundance (%)Calculated Enrichment (%)
Control Culture AONM (Unlabeled)99.50.5
M+3 (Labeled)< 0.5
Labeled Culture AONM (Unlabeled)4.895.2
M+3 (Labeled)95.2

Enrichment (%) is calculated as [Abundance(M+3) / (Abundance(M) + Abundance(M+3))] x 100. This data indicates efficient incorporation of the labeled precursor into the target metabolite.

References

Troubleshooting & Optimization

Technical Support Center: 8-Amino-7-oxononanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Amino-7-oxononanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound in its solid form in a tightly sealed container at -20°C, protected from moisture.[1] For short-term use, storage at 2-8°C is acceptable.[1] To prevent the absorption of moisture, it is advisable to store the solid compound in a desiccator.[1]

Q2: How stable is this compound in aqueous solutions?

A2: Aqueous solutions of compounds with similar structures, such as other α-keto acids, are significantly less stable than the solid form.[1] It is highly recommended to prepare aqueous solutions fresh and use them within 24 hours to minimize degradation.[1] For longer-term storage in solution, using organic solvents and storing at -20°C or -80°C is preferable.[1]

Q3: What are the potential degradation pathways for this compound?

A3: As an α-keto acid, 8-Amino-7-oxononanoic acid may be susceptible to degradation pathways common to this class of compounds. These can include decarboxylation (loss of the carboxyl group as CO2) and oxidative decarboxylation.[2] The presence of the amino group as a hydrochloride salt generally enhances stability compared to the free base form.[3]

Q4: What factors can influence the stability of this compound in my experiments?

A4: Several factors can affect the stability of this compound, including:

  • pH: Extreme pH values (both acidic and basic) can accelerate hydrolysis and other degradation reactions.

  • Temperature: Elevated temperatures can increase the rate of degradation.

  • Light: Exposure to UV or fluorescent light may induce photodegradation.

  • Oxygen: The presence of oxygen can promote oxidative degradation.

  • Presence of other reactive species: Strong oxidizing or reducing agents are incompatible and can lead to degradation.

Q5: Why is this compound supplied as a hydrochloride salt?

A5: Supplying amino acids and their derivatives as hydrochloride salts is a common practice to enhance their stability and improve their water solubility.[3] The salt form helps to protect the molecule from certain degradation pathways, such as hydrolysis of the ester moiety in amino acid esters, and ensures a longer shelf-life.[3]

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Steps
Degradation of the compound in solution. 1. Prepare fresh solutions of this compound for each experiment. Avoid using solutions stored for more than 24 hours, especially if stored at room temperature.[1]2. If solutions must be stored, aliquot and freeze them at -20°C or -80°C and use each aliquot only once.3. Protect solutions from light by using amber vials or covering them with aluminum foil.
Incorrect concentration of the stock solution. 1. Allow the solid compound to equilibrate to room temperature in a desiccator before weighing to prevent moisture condensation.[1]2. Ensure the analytical balance is properly calibrated.3. Verify the complete dissolution of the solid in the chosen solvent. Sonication may be used to aid dissolution.
Interaction with other components in the experimental medium. 1. Review the composition of your buffer or medium for any incompatible substances, such as strong oxidizing or reducing agents.2. Consider performing a control experiment with the compound in a simple, inert buffer to assess its baseline stability.
Issue 2: Poor Solubility of the Compound
Possible Cause Troubleshooting Steps
Incorrect solvent or pH. 1. this compound is expected to be water-soluble. If solubility issues arise, ensure the water is of high purity (e.g., Milli-Q).2. The pH of the solution can affect solubility. Adjusting the pH towards a more neutral range might improve solubility if the initial solution is highly acidic or basic.
Low temperature of the solvent. 1. Ensure the solvent is at room temperature before attempting to dissolve the compound.2. Gentle warming and sonication can be used to facilitate dissolution, but be mindful of potential thermal degradation.

Stability Data (Illustrative)

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C
pHIncubation Time (hours)% Remaining (Illustrative)
2.02490%
5.02498%
7.42495%
9.02485%
Table 2: Illustrative Thermal Stability of this compound in Aqueous Solution (pH 7.4)
TemperatureIncubation Time (hours)% Remaining (Illustrative)
4°C4899%
25°C4892%
37°C4880%
Table 3: Illustrative Photostability of this compound in Aqueous Solution (pH 7.4) at 25°C
Light ConditionExposure Time (hours)% Remaining (Illustrative)
Dark (Control)2499%
Ambient Lab Light2496%
UV Light (254 nm)2475%

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

A general guideline for preparing a stock solution of this compound.[1]

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening. This prevents moisture condensation on the solid.

  • Weighing: In a fume hood, accurately weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Dissolution: Add the weighed solid to a volumetric flask. Add a portion of the desired solvent (e.g., high-purity water or a suitable buffer) and gently swirl or sonicate until the solid is completely dissolved.

  • Final Volume: Once dissolved, add the solvent to the final volume and mix thoroughly.

  • Storage: If not for immediate use, filter the solution through a 0.22 µm filter, aliquot into sterile, light-protected tubes, and store at -20°C or -80°C.

Protocol 2: Assessing the Stability in an Aqueous Buffer

This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer.

  • Solution Preparation: Prepare a solution of the compound in the desired aqueous buffer at a known concentration (e.g., 1 mM).

  • Incubation: Dispense aliquots of the solution into separate, sealed vials for each time point and condition to be tested (e.g., different temperatures or light exposures).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take a vial from each condition.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to stop the reaction by, for example, flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis weigh Weigh Solid Compound dissolve Dissolve in Buffer weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot incubate Incubate under Test Conditions (Temp, pH, Light) aliquot->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC sample->analyze calculate Calculate % Remaining analyze->calculate

Caption: Workflow for assessing the stability of this compound.

degradation_pathways cluster_conditions Stress Conditions AON 8-Amino-7-oxononanoic acid hydrochloride degradation Degradation Products AON->degradation Degradation temp High Temperature temp->degradation ph Extreme pH ph->degradation light UV Light light->degradation oxygen Oxygen oxygen->degradation

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: 8-Amino-7-oxononanoic Acid (AON)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Amino-7-oxononanoic acid (AON). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and stability of AON in solution, with a particular focus on preventing and quantifying racemization.

Frequently Asked Questions (FAQs)

Q1: What is 8-Amino-7-oxononanoic acid (AON) and why is its stereochemical purity important?

8-Amino-7-oxononanoic acid (AON) is a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7). The naturally occurring enantiomer, (8S)-8-amino-7-oxononanoic acid, is the substrate for subsequent enzymatic reactions in the biotin synthesis pathway. The stereochemical purity of AON is crucial because biological systems, particularly enzymes, are highly stereospecific. The presence of the (R)-enantiomer can lead to competitive inhibition of enzymes or be metabolically inactive, resulting in lower yields of biotin and potentially confounding experimental results.

Q2: My experiment requires maintaining the enantiomeric purity of AON in solution. What are the primary factors that can cause racemization?

The primary factor leading to the racemization of AON in solution is the presence of a labile proton at the α-carbon (C8), which is a characteristic of α-amino ketones. The rate of racemization is significantly influenced by:

  • pH: Racemization is known to occur and can be accelerated even at neutral pH. Basic conditions, in particular, can significantly increase the rate of racemization by facilitating the deprotonation of the α-carbon, leading to the formation of a planar enolate intermediate.

  • Temperature: Higher temperatures provide the necessary activation energy for the racemization process to occur more rapidly.

  • Buffer Composition: The specific components of the buffer solution can also influence the rate of racemization. Some buffer species can act as catalysts.

Q3: I suspect that my AON solution has racemized. How can I confirm this?

Confirmation of racemization requires the separation and quantification of the (S)- and (R)-enantiomers of AON. This is typically achieved using chiral chromatography techniques. A common approach is High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Gas Chromatography (GC) with a chiral column can also be used, often requiring derivatization of the AON molecule to increase its volatility.

Q4: What are the recommended storage conditions for AON to minimize racemization?

To minimize racemization, AON should be stored as a solid in a cool, dry place. For solutions, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, store solutions at low temperatures (e.g., -20°C or -80°C).

  • Maintain the pH of the solution in the slightly acidic range (e.g., pH 4-6), if compatible with your experimental setup, as this can help to reduce the rate of racemization.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in biotin synthesis assay Racemization of AON starting material.1. Verify the enantiomeric purity of your AON stock using chiral HPLC or GC. 2. Prepare fresh AON solutions for each experiment. 3. Optimize the pH and temperature of your reaction buffer to minimize racemization during the assay.
Inconsistent experimental results Gradual racemization of AON in solution over time.1. Aliquot AON solutions and store them at -80°C to minimize freeze-thaw cycles. 2. Establish a shelf-life for your AON solutions and discard them after that period. 3. Routinely check the enantiomeric excess of your working solutions.
Difficulty in separating AON enantiomers by chiral HPLC Inappropriate chiral stationary phase or mobile phase composition.1. Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based). 2. Optimize the mobile phase composition by varying the organic modifier, additives, and pH. 3. Consider derivatization of AON with a chiral derivatizing agent to form diastereomers that can be separated on a standard reverse-phase column.
Broad or tailing peaks in HPLC analysis Interaction of the amino and carboxyl groups with the stationary phase.1. Adjust the pH of the mobile phase to control the ionization state of AON. 2. Add an ion-pairing reagent to the mobile phase. 3. Consider derivatizing the functional groups of AON.

Quantitative Data on Racemization

The following tables provide hypothetical yet plausible data on the racemization of AON under different conditions, based on the known behavior of similar α-amino ketones.

Table 1: Effect of pH on the Racemization of 8-Amino-7-oxononanoic Acid at 25°C

pHHalf-life of (S)-AON (hours)
5.0168
6.072
7.024
7.412
8.04
9.01

Table 2: Effect of Temperature on the Racemization of 8-Amino-7-oxononanoic Acid at pH 7.4

Temperature (°C)Half-life of (S)-AON (hours)
496
2512
373

Experimental Protocols

Protocol 1: Monitoring Racemization of AON using Chiral HPLC

This protocol outlines a general method for monitoring the racemization of AON in a given solution.

1. Materials and Reagents:

  • (8S)-8-Amino-7-oxononanoic acid standard

  • Racemic 8-Amino-7-oxononanoic acid standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), isopropanol)

  • HPLC-grade water

  • Buffer salts (e.g., phosphate, acetate)

  • Chiral HPLC column (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar)

  • HPLC system with UV or Mass Spectrometric (MS) detection

2. Preparation of Solutions:

  • Prepare a stock solution of (8S)-AON at a known concentration in the desired buffer.

  • Prepare a solution of the racemic AON standard for system suitability testing.

3. HPLC Method Development (Example):

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic acid (e.g., 80:20:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm or MS detection

  • Injection Volume: 10 µL

4. Experimental Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic AON standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the (8S)-AON solution at time zero (t=0) to establish the initial enantiomeric excess.

  • Incubate the (8S)-AON solution under the desired experimental conditions (e.g., specific pH and temperature).

  • At various time points, withdraw an aliquot of the solution, quench any reaction if necessary (e.g., by acidification or freezing), and inject it into the HPLC system.

  • Calculate the enantiomeric excess (ee%) at each time point using the peak areas of the (S)- and (R)-enantiomers: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Protocol 2: Derivatization of AON for Chiral GC Analysis

This protocol describes a general procedure for derivatizing AON for analysis by Gas Chromatography.

1. Materials and Reagents:

  • AON sample

  • Anhydrous solvents (e.g., methanol, dichloromethane)

  • Derivatizing agents (e.g., N-trifluoroacetyl-L-prolyl chloride (TPC) or other chiral derivatizing agent)

  • Dry nitrogen or argon gas

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a suitable capillary column (e.g., DB-5ms).

2. Derivatization Procedure:

  • Evaporate a known amount of the AON solution to dryness under a stream of dry nitrogen.

  • Add 200 µL of anhydrous methanol and 50 µL of acetyl chloride. Cap the vial and heat at 70°C for 1 hour to form the methyl ester.

  • Evaporate the reagents under dry nitrogen.

  • Add 200 µL of anhydrous dichloromethane (B109758) and 50 µL of trifluoroacetic anhydride. Cap the vial and heat at 100°C for 15 minutes to form the N-TFA derivative.

  • Evaporate the reagents under dry nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC analysis.

3. GC Method (Example):

  • Column: Chirasil-Val capillary column (25 m x 0.25 mm)

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at 100°C, ramp to 180°C at 4°C/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

Visualizations

Racemization_Mechanism S_AON (S)-8-Amino-7-oxononanoic acid Enolate Planar Enolate Intermediate S_AON->Enolate Deprotonation (Base-catalyzed) Enolate->S_AON Reprotonation R_AON (R)-8-Amino-7-oxononanoic acid Enolate->R_AON Reprotonation

Caption: Mechanism of base-catalyzed racemization of 8-Amino-7-oxononanoic acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Analysis Prep_Solution Prepare (S)-AON Solution in Buffer Incubate Incubate at Defined pH and Temperature Prep_Solution->Incubate Time_Points Collect Aliquots at Time Intervals Incubate->Time_Points HPLC Chiral HPLC Separation Time_Points->HPLC Quantify Quantify (S)- and (R)-Enantiomers HPLC->Quantify Calc_ee Calculate Enantiomeric Excess (ee%) Quantify->Calc_ee Kinetics Determine Racemization Kinetics Calc_ee->Kinetics

Caption: Workflow for monitoring the racemization of 8-Amino-7-oxononanoic acid.

How to improve the solubility of 8-Amino-7-oxononanoic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 8-Amino-7-oxononanoic acid HCl.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties and solubility of 8-Amino-7-oxononanoic acid HCl?

A1: 8-Amino-7-oxononanoic acid hydrochloride (HCl) is a crystalline solid with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol .[1][2] It is known to be hygroscopic and should be stored accordingly.[1] Its solubility is limited in common solvents. Preliminary data indicates it is sparingly soluble in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) at a pH of 7.2, with a solubility range of 1-10 mg/mL.[3] It is only slightly soluble in ethanol, with a range of 0.1-1 mg/mL.[3]

Q2: How does pH influence the solubility of 8-Amino-7-oxononanoic acid HCl?

A2: 8-Amino-7-oxononanoic acid is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. Its solubility is therefore highly dependent on the pH of the solution. The predicted pKa for the carboxylic acid group is approximately 4.45, and for the amino group, it is around 8.08. The molecule will have its lowest solubility at its isoelectric point (pI), which is the pH at which the net charge is zero. At pH values below the pI, the amino group is protonated (positive charge), increasing solubility in acidic solutions. At pH values above the pI, the carboxylic acid group is deprotonated (negative charge), increasing solubility in basic solutions. The hydrochloride salt form indicates that the compound is supplied in an acidic state, which generally favors solubility.

Q3: Are there any recommended starting solvents for preparing stock solutions?

A3: Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent for preparing concentrated stock solutions. Solubility in DMSO has been reported to be as high as 50 mg/mL, though this may require sonication to achieve full dissolution.[4] For aqueous-based assays, preparing a concentrated stock in DMSO and then diluting it into the aqueous buffer is a common practice. However, it is crucial to be mindful of the final DMSO concentration in your experiment, as it can affect biological assays.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and improve the solubility of 8-Amino-7-oxononanoic acid HCl.

Problem: The compound is not dissolving in my desired aqueous buffer.

Solution Workflow:

G start Initial Dissolution Attempt in Aqueous Buffer ph_adjustment Adjust pH start->ph_adjustment co_solvent Add Co-solvent ph_adjustment->co_solvent No/Partial Success success Compound Dissolved ph_adjustment->success Success solubilizing_agent Use Solubilizing Agent co_solvent->solubilizing_agent No/Partial Success co_solvent->success Success temperature Increase Temperature solubilizing_agent->temperature No/Partial Success solubilizing_agent->success Success sonication Apply Sonication temperature->sonication No/Partial Success temperature->success Success sonication->success Success fail Consult Further sonication->fail No/Partial Success

Caption: Troubleshooting workflow for improving the solubility of 8-Amino-7-oxononanoic acid HCl.

Detailed Troubleshooting Steps:

1. pH Adjustment:

  • Rationale: As an amino acid derivative, the solubility of 8-Amino-7-oxononanoic acid HCl is highly pH-dependent. Moving the pH away from its isoelectric point will increase solubility.

  • Protocol: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). Attempt to dissolve the compound in each buffer. It is expected that solubility will be higher in acidic (pH < 4) and basic (pH > 8) conditions.

2. Use of Co-solvents:

  • Rationale: Organic solvents miscible with water can increase the solubility of hydrophobic compounds.

  • Protocol: If using a primarily aqueous system, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. A specific protocol that has been reported to yield a clear solution of at least 4.55 mg/mL involves a mixture of DMSO, PEG300, Tween-80, and saline.[4]

3. Addition of Solubilizing Agents:

  • Rationale: Certain molecules can enhance the solubility of other compounds through various interactions.

  • Protocol: Consider the addition of other amino acids, such as arginine or proline, which have been shown to increase the solubility of other poorly soluble compounds.[3][5] Arginine, in particular, can aid in the solubilization of molecules with aromatic groups or acidic functionalities.[5][6][7]

4. Temperature Modification:

  • Rationale: For many compounds, solubility increases with temperature.

  • Protocol: Gently warm the solution while stirring. Be cautious, as excessive heat can degrade the compound. It is advisable to check the thermal stability of 8-Amino-7-oxononanoic acid HCl if high temperatures are required.

5. Sonication:

  • Rationale: Sonication can help to break down solid aggregates and enhance the rate of dissolution.

  • Protocol: Place the sample in a sonicator bath for short intervals until the compound dissolves. This is particularly useful when preparing concentrated stock solutions in solvents like DMSO.

Data Presentation

Table 1: Solubility of 8-Amino-7-oxononanoic acid HCl in Various Solvents

SolventpHSolubilityMethodReference
DMSON/ASparingly soluble (1-10 mg/mL)Not Specified[3]
DMSON/A50 mg/mL (with sonication)Not Specified[4]
EthanolN/ASlightly soluble (0.1-1 mg/mL)Not Specified[3]
PBS7.2Sparingly soluble (1-10 mg/mL)Not Specified[3]
DMSO/PEG300/Tween-80/SalineN/A≥ 4.55 mg/mLSpecific Formulation[4]

Experimental Protocols

Protocol 1: Systematic Determination of pH-Dependent Solubility

This protocol outlines a method to determine the solubility of 8-Amino-7-oxononanoic acid HCl at different pH values.

Signaling Pathway/Logical Relationship Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2, 4, 6, 7.4, 8, 10) add_excess Add Excess Compound to each Buffer prep_buffers->add_excess weigh_compound Weigh Compound weigh_compound->add_excess equilibrate Equilibrate (e.g., 24h with shaking) add_excess->equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration (e.g., HPLC-UV) separate->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Experimental workflow for determining the pH-dependent solubility of a compound.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for basic pH) at the desired pH values.

  • Sample Preparation: Add an excess amount of 8-Amino-7-oxononanoic acid HCl to a known volume of each buffer in separate vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Accurately measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.

Protocol 2: Co-solvent Titration for Solubility Enhancement

This protocol provides a method for systematically evaluating the effect of a co-solvent on the solubility of 8-Amino-7-oxononanoic acid HCl.

Methodology:

  • Initial Suspension: Prepare a suspension of 8-Amino-7-oxononanoic acid HCl in your primary aqueous buffer at a concentration higher than its expected solubility.

  • Co-solvent Addition: While stirring, incrementally add a co-solvent (e.g., DMSO, ethanol, or PEG300) to the suspension.

  • Observation: Observe the point at which the solution becomes clear, indicating complete dissolution.

  • Quantification: The concentration of the co-solvent at which the compound dissolves provides an indication of the required co-solvent percentage for that specific compound concentration.

  • Optimization: Repeat this process with different co-solvents to identify the most effective one.

This technical support guide provides a comprehensive starting point for addressing solubility challenges with 8-Amino-7-oxononanoic acid HCl. For further assistance, it is recommended to consult detailed literature on the biophysical properties of amino acids and solubility enhancement techniques.

References

Technical Support Center: 8-Amino-7-Oxononanoate Synthase (AONS) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-amino-7-oxononanoate (B1240340) synthase (AONS) assays.

Frequently Asked Questions (FAQs)

Q1: What is 8-amino-7-oxononanoate synthase (AONS) and what reaction does it catalyze?

A1: 8-amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonate synthase (KAPA synthase), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[1][2] It catalyzes the first committed step in the biotin (B1667282) biosynthesis pathway: the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8-amino-7-oxononanoate (AON), coenzyme A (CoA), and carbon dioxide.[1][3]

Q2: Why is AONS a target for drug development?

A2: The biotin biosynthesis pathway is essential for many bacteria but is absent in humans. This makes the enzymes in this pathway, including AONS, attractive targets for the development of novel antimicrobial agents.

Q3: What are the common methods to assay AONS activity?

A3: AONS activity can be measured using several methods:

  • Continuous Spectrophotometric Assay: This is often the most convenient method. It typically involves the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with the free thiol group of the released Coenzyme A (CoA) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that can be monitored at 412 nm.[4][5][6][7]

  • HPLC-Based Assays: These methods directly measure the consumption of substrates (pimeloyl-CoA) or the formation of the product (AON). This can be a more direct and specific method but is generally lower throughput than spectrophotometric assays.

  • Bioassays: These assays measure the formation of AON by using a bacterial strain that cannot produce its own AON but requires it for growth. The amount of growth is proportional to the amount of AON produced by the AONS enzyme.[8]

Q4: What are the typical kinetic parameters for AONS?

A4: The kinetic parameters for AONS can vary depending on the organism from which the enzyme is derived. The reported Michaelis constant (Km) for pimeloyl-CoA is 1 µM for the enzyme from Bacillus sphaericus and 25 µM for the enzyme from Escherichia coli. Kinetic parameters for L-alanine are less commonly reported but are essential for optimizing assay conditions.

Troubleshooting Common Issues in AONS Assays

IssuePossible Cause(s)Suggested Solution(s)
No or Very Low Enzyme Activity Inactive Enzyme: Enzyme may have denatured due to improper storage or handling (e.g., repeated freeze-thaw cycles, incorrect temperature).- Ensure the enzyme is stored at the recommended temperature (typically -80°C in a suitable buffer containing glycerol).- Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles.- Perform a positive control experiment with a known active AONS enzyme if available.
Missing or Degraded Cofactor (PLP): AONS is a PLP-dependent enzyme. PLP is light-sensitive and can degrade over time.- Always include PLP in the reaction buffer.- Prepare fresh PLP solutions and store them protected from light.- Ensure the final concentration of PLP in the assay is sufficient (typically 10-50 µM).
Incorrect Assay Conditions: The pH or temperature of the assay may be outside the optimal range for the enzyme.- Optimize the pH of the reaction buffer. Most AONS enzymes have a pH optimum in the slightly alkaline range (pH 7.5-8.5).- Ensure the assay is performed at the optimal temperature for the specific AONS enzyme being studied.
High Background Signal Substrate Instability: Pimeloyl-CoA can be unstable and hydrolyze, releasing free CoA, which will react with DTNB in spectrophotometric assays.- Prepare pimeloyl-CoA solutions fresh before each experiment.- Store pimeloyl-CoA at low temperatures (-20°C or -80°C) and on ice during experiments.- Run a control reaction without the enzyme to measure the rate of non-enzymatic pimeloyl-CoA hydrolysis and subtract this from the rate of the enzyme-catalyzed reaction.
Contaminating Thiol Reductases: Crude enzyme preparations may contain other enzymes that can reduce DTNB, leading to a high background.- Use highly purified AONS for the assay.- If using crude extracts, run a control reaction without the substrate (pimeloyl-CoA) to measure the background rate of DTNB reduction and subtract this from the overall reaction rate.
Poor Reproducibility Inaccurate Pipetting: Small volumes of concentrated enzyme or substrate solutions can be difficult to pipette accurately.- Use calibrated pipettes and appropriate tips.- Prepare master mixes of reagents to minimize pipetting errors between wells or cuvettes.
Inconsistent Incubation Times: For endpoint assays, variations in incubation times will lead to variability in the results.- Use a multichannel pipette to start and stop reactions simultaneously for multiple samples.- For kinetic assays, ensure that the reading interval is appropriate to capture the linear phase of the reaction.
Non-linear Reaction Progress Curves Substrate Depletion: If the concentration of one of the substrates is too low, it may be rapidly consumed, leading to a decrease in the reaction rate.- Ensure that substrate concentrations are well above the Km of the enzyme to maintain a linear reaction rate for the desired time.- If determining kinetic parameters, use a range of substrate concentrations both below and above the expected Km.
Product Inhibition: The accumulation of products (AON or CoA) may inhibit the enzyme.- Measure the initial reaction rates where the product concentration is low.- If product inhibition is suspected, perform experiments to determine the Ki for the product.
Enzyme Instability: The enzyme may lose activity over the course of the assay, especially at non-optimal temperatures or pH.- Perform the assay under conditions where the enzyme is known to be stable.- Add stabilizing agents to the reaction buffer if necessary (e.g., glycerol, BSA).

Data Presentation

Table 1: Reported Michaelis-Menten Constants (Km) for Pimeloyl-CoA

OrganismKm (µM)
Bacillus sphaericus1
Escherichia coli25

Note: Kinetic data for AONS is not widely available in the literature and can vary significantly with assay conditions.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for AONS Activity using DTNB

This protocol is adapted for a 96-well microplate format but can be scaled for use in cuvettes.

Materials:

  • Purified 8-amino-7-oxononanoate synthase (AONS)

  • Pimeloyl-CoA

  • L-alanine

  • Pyridoxal 5'-phosphate (PLP)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well clear, flat-bottom microplate

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of DTNB in the reaction buffer. Store protected from light.

    • Prepare stock solutions of pimeloyl-CoA and L-alanine in the reaction buffer. Prepare these fresh and keep on ice.

    • Prepare a stock solution of PLP in the reaction buffer. Store protected from light.

    • Dilute the AONS enzyme to the desired concentration in the reaction buffer. Keep the enzyme on ice.

  • Assay Setup:

    • Prepare a master mix containing the reaction buffer, L-alanine, PLP, and DTNB. The final concentrations in the reaction should be optimized but typical ranges are:

      • L-alanine: 1-10 mM

      • PLP: 10-50 µM

      • DTNB: 0.5-1 mM

    • Add the master mix to the wells of the 96-well plate.

    • Include a control well with the master mix but without the enzyme to measure the non-enzymatic hydrolysis of pimeloyl-CoA.

    • Include another control well with the master mix and enzyme but without pimeloyl-CoA to check for any background reaction.

  • Initiation of Reaction:

    • Start the reaction by adding pimeloyl-CoA to each well. The final concentration should be optimized based on the Km of the enzyme (e.g., 5-10 times the Km for Vmax measurements).

    • Alternatively, the reaction can be initiated by adding the enzyme to the wells containing all other components.

  • Measurement of Activity:

    • Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).

    • Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the non-enzymatic reaction (control without enzyme) from the rate of the enzymatic reaction.

    • Calculate the concentration of CoA produced using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0), c is the change in concentration, and l is the path length of the light in the well. The path length needs to be determined for the specific microplate and volume used.

Mandatory Visualizations

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AONS AONS (BioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON 8-Amino-7-oxononanoate (AON) AONS->AON + CoA + CO2 BioA BioA AON->BioA DAPA 7,8-Diaminopelargonic acid (DAPA) BioA->DAPA BioD BioD DAPA->BioD DTB Dethiobiotin (DTB) BioD->DTB BioB BioB DTB->BioB Biotin Biotin BioB->Biotin

Caption: The biotin biosynthesis pathway, highlighting the role of AONS.

AONS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrates, PLP, DTNB) Master_Mix Prepare Master Mix Reagents->Master_Mix Enzyme Prepare Enzyme Solution Initiate Initiate Reaction Enzyme->Initiate Master_Mix->Initiate Measure Measure Absorbance at 412 nm Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Rate Plot->Calculate Determine Determine Enzyme Activity Calculate->Determine

Caption: A general workflow for a continuous spectrophotometric AONS assay.

Troubleshooting_Logic cluster_activity Low Activity Troubleshooting cluster_background High Background Troubleshooting cluster_reproducibility Reproducibility Troubleshooting Start Unexpected Assay Results Check_Activity No or Low Activity? Start->Check_Activity Check_Background High Background? Start->Check_Background Check_Reproducibility Poor Reproducibility? Start->Check_Reproducibility Check_Enzyme Check Enzyme Integrity Check_Activity->Check_Enzyme Check_Substrate Check Substrate Stability Check_Background->Check_Substrate Check_Pipetting Review Pipetting Technique Check_Reproducibility->Check_Pipetting Check_Cofactor Check PLP Check_Enzyme->Check_Cofactor Check_Conditions Check pH/Temp Check_Cofactor->Check_Conditions Check_Contamination Check for Contaminants Check_Substrate->Check_Contamination Check_Timing Standardize Incubation Times Check_Pipetting->Check_Timing

Caption: A decision tree for troubleshooting common AONS assay issues.

References

Inhibition of 8-amino-7-oxononanoate synthase by substrates or products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as BioF. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving AONS, with a focus on potential inhibition by its substrates or products.

Frequently Asked Questions (FAQs)

Q1: What are the substrates and products of the 8-amino-7-oxononanoate synthase (AONS) reaction?

A1: 8-amino-7-oxonononanoate synthase (AONS) is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the first committed step in biotin (B1667282) biosynthesis.[1] The reaction involves the decarboxylative condensation of two substrates: L-alanine and pimeloyl-CoA. The products of this reaction are 8(S)-amino-7-oxononanoate (AON), Coenzyme A (CoA), and carbon dioxide (CO2).[1]

Q2: Is there evidence of substrate inhibition of AONS by L-alanine or pimeloyl-CoA?

A2: Currently, there is no direct quantitative data (e.g., inhibition constants, Ki) in the published literature demonstrating significant substrate inhibition of AONS by either L-alanine or pimeloyl-CoA under typical assay conditions. Studies have reported Michaelis constants (Km) for pimeloyl-CoA in the low micromolar range. For example, the E. coli AONS has a Km of approximately 10-25 µM for pimeloyl-CoA, while the Bacillus sphaericus enzyme has a reported Km of 1 µM.[2][3] Operating assays at substrate concentrations around or slightly above these Km values is common practice and is unlikely to cause significant substrate inhibition.

Q3: Can the products of the AONS reaction, 8-amino-7-oxononanoate (AON) or Coenzyme A (CoA), cause product inhibition?

A3: While product inhibition is a common regulatory mechanism for enzymes, there is currently a lack of specific published data quantifying the inhibitory effects (e.g., Ki or IC50 values) of 8-amino-7-oxononanoate or Coenzyme A on AONS activity. To minimize potential product inhibition in your experiments, it is advisable to measure the initial reaction rates where product accumulation is minimal.

Q4: How is the activity of AONS regulated within the biotin synthesis pathway?

A4: The regulation of the biotin synthesis pathway can occur at the genetic level, with the bio operon often being transcriptionally regulated. In terms of enzymatic regulation, feedback inhibition by the final product of the pathway, biotin, on the initial enzymes is a common mechanism in metabolic pathways.[4] However, specific studies detailing the direct feedback inhibition of AONS by biotin are not extensively documented.

Troubleshooting Guides

Issue 1: Unexpectedly Low or No AONS Activity
Possible Cause Troubleshooting Step
Incorrect Assay Conditions Verify that the pH, temperature, and buffer composition of your assay are optimal for AONS activity. A common buffer is Tris-HCl at a pH of around 7.5-8.0, with assays typically performed at 25-37°C.
Enzyme Instability Ensure that the purified AONS enzyme has been stored correctly, typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
Substrate Degradation Pimeloyl-CoA can be unstable. Prepare fresh solutions of pimeloyl-CoA and L-alanine for your assays. Store stock solutions appropriately.
Missing Cofactor AONS is a PLP-dependent enzyme. Ensure that your assay buffer is supplemented with an adequate concentration of pyridoxal 5'-phosphate (typically 10-50 µM).
Inactive Enzyme Preparation If possible, verify the activity of your AONS preparation using a previously established positive control or a standard assay.
Issue 2: High Background Signal in the AONS Assay
Possible Cause Troubleshooting Step
Contaminating Enzyme Activity If using a coupled assay, ensure the purity of your coupling enzymes. Run control reactions omitting AONS to check for any background reactions.
Substrate Instability Leading to Signal Check if any of the substrates or assay components generate a signal in the absence of the enzyme. For example, in a DTNB-based assay, reducing agents in the sample could react with DTNB.
Non-enzymatic Reaction Run a control reaction without the enzyme to assess the rate of any non-enzymatic reaction that might contribute to the signal.
Issue 3: Investigating Potential Substrate or Product Inhibition
Experimental Step Procedure
Substrate Inhibition To test for substrate inhibition, perform the AONS assay with a fixed, non-saturating concentration of one substrate (e.g., L-alanine) while varying the concentration of the other substrate (pimeloyl-CoA) over a wide range, including concentrations well above its Km. A decrease in enzyme activity at very high concentrations of the varied substrate would indicate substrate inhibition.
Product Inhibition To investigate product inhibition, measure the initial reaction rates in the presence of varying concentrations of one of the products (either 8-amino-7-oxononanoate or CoA) while keeping the substrate concentrations constant. A decrease in the reaction rate with increasing product concentration is indicative of product inhibition.

Quantitative Data Summary

As of the latest literature review, specific inhibitory constants (Ki) and IC50 values for the inhibition of 8-amino-7-oxononanoate synthase by its natural substrates or products have not been extensively reported. However, Michaelis constants (Km) for the substrates have been determined for AONS from different species.

Enzyme SourceSubstrateKm (µM)Reference
Escherichia coliPimeloyl-CoA~10 - 25[2][3]
Bacillus sphaericusPimeloyl-CoA~1[2]
Bacillus subtilis (refolded)Pimeloyl-CoA~15[3]

Experimental Protocols

Key Experiment: Continuous Spectrophotometric Assay for AONS Activity

This protocol describes a continuous enzyme-coupled assay to determine the activity of AONS by monitoring the production of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of the free thiol group of CoA with DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[5][6]

Materials:

  • Purified 8-amino-7-oxononanoate synthase (AONS)

  • L-alanine

  • Pimeloyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.8)

  • Spectrophotometer capable of reading at 412 nm

  • Cuvettes

Procedure:

  • Prepare a stock solution of DTNB: Dissolve DTNB in the Tris-HCl buffer to a final concentration of 10 mM.

  • Prepare the reaction mixture: In a cuvette, combine the following components to the desired final concentrations (example concentrations provided):

    • Tris-HCl buffer (to final volume)

    • L-alanine (e.g., 1 mM)

    • Pimeloyl-CoA (e.g., 50 µM)

    • PLP (e.g., 20 µM)

    • DTNB (e.g., 0.2 mM)

  • Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 412 nm.

  • Initiate the reaction: Add a small volume of purified AONS enzyme to the cuvette and mix thoroughly but gently.

  • Monitor the reaction: Immediately start recording the absorbance at 412 nm over time (e.g., for 5-10 minutes).

  • Calculate the initial reaction rate: Determine the initial linear rate of the reaction (ΔA412/minute) from the steepest part of the absorbance versus time curve.

  • Calculate AONS activity: Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of CoA production.[7]

Controls:

  • No enzyme control: A reaction mixture without AONS to check for any non-enzymatic reaction.

  • No substrate control: A reaction mixture lacking one of the substrates (either L-alanine or pimeloyl-CoA) to ensure the observed activity is substrate-dependent.

Visualizations

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AONS 8-Amino-7-oxononanoate Synthase (AONS/BioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON 8-Amino-7-oxononanoate (AON) AONS->AON CoA, CO2 DAPA 7,8-Diaminopelargonate (DAPA) AON->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: The initial steps of the biotin biosynthesis pathway, highlighting the role of 8-amino-7-oxononanoate synthase (AONS).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Purified AONS Enzyme Setup_Reaction Set up Reaction Mixture (Buffer, Substrates, PLP, DTNB) Prep_Enzyme->Setup_Reaction Prep_Substrates Prepare Substrate Stocks (L-Alanine, Pimeloyl-CoA) Prep_Substrates->Setup_Reaction Prep_Reagents Prepare Assay Buffer, PLP, and Detection Reagents (e.g., DTNB) Prep_Reagents->Setup_Reaction Equilibrate Equilibrate at Assay Temperature Setup_Reaction->Equilibrate Initiate_Reaction Initiate Reaction with AONS Equilibrate->Initiate_Reaction Monitor_Signal Monitor Spectrophotometric Signal (e.g., A412) Over Time Initiate_Reaction->Monitor_Signal Calc_Rate Calculate Initial Reaction Rate Monitor_Signal->Calc_Rate Inhibition_Analysis Analyze for Inhibition (if applicable) Calc_Rate->Inhibition_Analysis Report_Results Report Enzyme Activity / Inhibition Inhibition_Analysis->Report_Results

Caption: A generalized experimental workflow for assessing AONS activity and potential inhibition.

Logical_Relationship Start Encounter Unexpected Experimental Result Check_Activity Is AONS Activity Lower Than Expected? Start->Check_Activity Check_Inhibition Suspect Substrate or Product Inhibition? Check_Activity->Check_Inhibition No Troubleshoot_Activity Follow Troubleshooting Guide for Low Activity Check_Activity->Troubleshoot_Activity Yes Perform_Inhibition_Assay Perform Inhibition Assays (Vary Substrate/Product Conc.) Check_Inhibition->Perform_Inhibition_Assay Yes Conclusion Identify Cause of Unexpected Result Check_Inhibition->Conclusion No Troubleshoot_Activity->Conclusion Analyze_Kinetics Analyze Kinetic Data (e.g., Lineweaver-Burk Plot) Perform_Inhibition_Assay->Analyze_Kinetics Analyze_Kinetics->Conclusion

Caption: A logical decision tree for troubleshooting unexpected results in AONS experiments.

References

Technical Support Center: Synthesis of 8-Amino-7-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-amino-7-oxononanoic acid (AON). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during the enzymatic synthesis of AON using 8-amino-7-oxononanoate (B1240340) synthase (AONS).

Troubleshooting Guide: Overcoming Low Yields

This guide addresses specific issues that can lead to low yields of 8-amino-7-oxononanoic acid.

Problem IDIssuePotential CauseRecommended Solution
LY-01 Low or No Product Formation Inactive or Insufficient EnzymeVerify the activity of your 8-amino-7-oxononanoate synthase (AONS) preparation.Increase the concentration of AONS in the reaction mixture.Ensure proper storage and handling of the enzyme to prevent degradation.
LY-02 Low or No Product Formation Incorrect Substrate StereochemistryThe AONS enzyme is stereospecific for L-alanine. Using D-alanine or a racemic mixture of alanine (B10760859) will significantly reduce or inhibit the reaction. D-alanine acts as a competitive inhibitor.[1]Confirm the use of L-alanine.
LY-03 Low or No Product Formation Suboptimal Reaction ConditionspH: The optimal pH for E. coli AONS activity is around 7.5.[1] Significant deviations can lead to reduced enzyme activity.Temperature: The optimal temperature for E. coli AONS is approximately 30°C.[1] Higher temperatures can lead to enzyme denaturation, while lower temperatures will slow the reaction rate.
LY-04 Low or No Product Formation Insufficient Cofactor (PLP)Pyridoxal (B1214274) 5'-phosphate (PLP) is an essential cofactor for AONS.[2]Ensure that PLP is added to the reaction mixture at a sufficient concentration (typically in molar excess to the enzyme).
LY-05 Product Degradation Product Instability8-amino-7-oxononanoic acid can racemize at neutral pH.[2]Consider adjusting the pH of the purification buffers to a slightly acidic range (e.g., pH 5-6) to improve the stability of the (S)-enantiomer if stereochemistry is critical.
LY-06 Low Yield After Purification Issues with Product IsolationDevelop a robust purification protocol. Ion-exchange chromatography followed by gel filtration can be effective.Monitor purification steps carefully to minimize product loss.
LY-07 Inhibition of Enzyme Activity Presence of InhibitorsSubstrate Analogs: Molecules structurally similar to L-alanine or pimeloyl-CoA can act as competitive inhibitors. Examples include D-alanine, 8-amino-7-hydroxy-8-phosphonononanoic acid, and 2-amino-3-hydroxy-2-methylnonadioic acid.[1]Suicide Inhibitors: Trifluoroalanine has been identified as a suicide inhibitor of AONS.Ensure the purity of substrates and remove any potential contaminating inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the synthesis of 8-amino-7-oxononanoic acid using E. coli AONS?

A1: Based on kinetic studies, the optimal conditions for E. coli AONS are a pH of 7.5 and a temperature of 30°C.[1] It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific experimental setup.

Q2: What are the kinetic parameters for the substrates of E. coli AONS?

A2: The Michaelis constants (Km) for the substrates of E. coli AONS have been determined to be:

  • L-alanine: 0.5 µM

  • Pimeloyl-CoA: 25 µM

These values were determined at pH 7.5 and 30°C.[1]

Q3: My AONS enzyme has low activity. How can I improve it?

A3: Low enzyme activity can be due to several factors:

  • Improper Folding: Ensure that the enzyme is expressed and purified under conditions that promote correct folding. Overexpression in E. coli can sometimes lead to the formation of inactive inclusion bodies.

  • Cofactor Availability: The enzyme requires pyridoxal 5'-phosphate (PLP) for activity. Ensure that sufficient PLP is present during the reaction and consider including it during the final stages of protein purification.

  • Enzyme Degradation: Proteases can degrade your enzyme. Use protease inhibitors during purification and store the purified enzyme in an appropriate buffer at -80°C.

Q4: Can I use a substrate other than pimeloyl-CoA?

A4: While pimeloyl-CoA is the natural substrate, some studies have shown that pimeloyl-ACP (acyl carrier protein) can also be utilized by AONS, although it is believed that pimeloyl-ACP is the physiological substrate.[1] The efficiency of other acyl-CoA substrates would need to be determined experimentally.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by measuring the disappearance of the substrates (L-alanine or pimeloyl-CoA) or the appearance of the product (8-amino-7-oxononanoic acid). This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or by using a coupled enzyme assay.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant E. coli 8-Amino-7-oxononanoate Synthase (AONS)

This protocol is a general guideline for the expression and purification of His-tagged AONS from E. coli.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the bioF gene (encoding AONS) with an N-terminal His-tag.

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. For improved solubility, consider reducing the temperature to 18-25°C and inducing for a longer period (12-16 hours).

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Sonicate the cells on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged AONS from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Perform buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, and 0.1 mM PLP) using dialysis or a desalting column.

  • Storage: Store the purified enzyme in aliquots at -80°C.

Protocol 2: Enzymatic Synthesis of 8-Amino-7-oxononanoic Acid (AON)

This protocol provides a starting point for the in vitro synthesis of AON.

  • Reaction Setup: In a suitable reaction vessel, combine the following components:

    • 50 mM HEPES buffer, pH 7.5

    • 1 mM L-alanine

    • 0.5 mM Pimeloyl-CoA

    • 0.1 mM Pyridoxal 5'-phosphate (PLP)

    • 1-5 µM purified 8-amino-7-oxononanoate synthase (AONS)

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 80°C for 10 minutes.

  • Clarification: Centrifuge the quenched reaction mixture to pellet the precipitated enzyme and other insoluble materials.

  • Analysis: Analyze the supernatant for the presence of AON using HPLC or LC-MS.

Visualizations

experimental_workflow cluster_enzyme_prep AONS Enzyme Preparation cluster_synthesis AON Synthesis Transformation Transformation of E. coli Culture Cell Culture Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Ni-NTA Purification Lysis->Purification Reaction_Setup Reaction Setup (AONS, L-Alanine, Pimeloyl-CoA, PLP) Purification->Reaction_Setup Purified AONS Incubation Incubation (30°C, pH 7.5) Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis Product Analysis (HPLC) Quenching->Analysis

Caption: Experimental workflow for the synthesis of 8-amino-7-oxononanoic acid.

troubleshooting_logic Start Low AON Yield Check_Enzyme Is Enzyme Active? Start->Check_Enzyme Check_Substrates Are Substrates Correct? Check_Enzyme->Check_Substrates Yes Solution_Enzyme Verify/Increase Enzyme Check_Enzyme->Solution_Enzyme No Check_Conditions Are Conditions Optimal? Check_Substrates->Check_Conditions Yes Solution_Substrates Use L-Alanine Check_Substrates->Solution_Substrates No Check_Cofactor Is PLP Present? Check_Conditions->Check_Cofactor Yes Solution_Conditions Adjust pH/Temp Check_Conditions->Solution_Conditions No Solution_Cofactor Add PLP Check_Cofactor->Solution_Cofactor No

Caption: Troubleshooting logic for low yields in AON synthesis.

References

Preventing degradation of 8-Amino-7-oxononanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Amino-7-oxononanoic Acid (AON)

Welcome to the technical support center for 8-Amino-7-oxononanoic acid (AON), also known as 7-Keto-8-aminopelargonic acid (KAPA). This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of AON during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 8-Amino-7-oxononanoic acid (AON)?

A1: To ensure the long-term stability of AON, it is crucial to adhere to recommended storage guidelines. The compound is generally stable when stored correctly.[1][2] For maximum shelf-life, which can be four years or more, store AON at -20°C.[1][3] For short-term use, storage at 2-8°C is acceptable.[1] Always keep the compound in a tightly sealed container in a dry, well-ventilated area to prevent moisture absorption and contamination.[1][4]

Q2: I have received AON at room temperature. Is it still viable?

A2: Yes. While long-term storage requires low temperatures, AON is typically shipped at room temperature for continental transit and should remain stable.[3] Upon receipt, it is imperative to transfer the product to the recommended -20°C storage condition for long-term preservation.[1]

Q3: What materials or substances are incompatible with AON?

A3: Avoid storing or mixing AON with strong oxidizing agents, strong reducing agents, strong acids, or strong alkalis, as these can promote chemical degradation.[1]

Q4: My AON is in solution. How should I store it?

A4: The stability of AON in solution is pH-dependent. The (±)8-KAPA form is known to racemize in culture media, with higher rates of racemization occurring at very low (pH <2), physiological, and basic pH conditions.[3] For optimal stability in solution, prepare solutions fresh. If short-term storage is necessary, use a buffered solution at a slightly acidic to neutral pH, store at 2-8°C, and use as quickly as possible. For longer-term storage of solutions, aliquot and freeze at -80°C, but be aware that freeze-thaw cycles may promote degradation.

Q5: What are the physical signs of AON degradation?

A5: Visual signs of degradation can include a change in color or the appearance of clumping (aggregation). However, significant degradation can occur without any visible change. The most reliable way to assess the purity and integrity of your AON sample is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Troubleshooting Guide

This guide addresses common issues that may indicate degradation of your AON sample.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in experiments Chemical degradation of AON1. Confirm the purity of your AON stock using an analytical method (e.g., HPLC-MS). 2. Prepare fresh solutions from a solid stock stored at -20°C. 3. Review solution preparation and handling protocols to ensure pH and temperature are controlled.
Appearance of unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Formation of degradation products (e.g., dimers, oxidation products)1. Compare the chromatogram to a reference standard or a freshly opened vial. 2. Consider performing a forced degradation study (see protocol below) to identify potential degradation products. 3. Ensure proper storage conditions have been maintained.
Poor solubility compared to previous batches Aggregation or presence of insoluble impurities1. Attempt to dissolve a small amount in a recommended solvent (e.g., DMSO, PBS pH 7.2).[3] 2. If solubility issues persist, the lot may be degraded. Contact your supplier. 3. Review storage conditions to ensure the container was tightly sealed to prevent moisture absorption.
Discoloration of the solid compound Oxidation or contamination1. Do not use the material for sensitive experiments. 2. It is highly recommended to acquire a new, pure batch of the compound. 3. Review handling procedures to minimize exposure to air and light.
Summary of Recommended Storage Conditions
Storage Type Temperature Conditions Expected Stability
Long-Term -20°CTightly sealed container, dry, well-ventilated≥ 4 years[3]
Short-Term 2-8°CTightly sealed container, dry, well-ventilatedWeeks to months
In Solution (Working Stock) 2-8°C or -80°CPrepare fresh; if storing, use buffered solution, aliquot to avoid freeze-thawDays (at 2-8°C) to weeks (-80°C)

Experimental Protocols

Protocol: Forced Degradation Study for AON

A forced degradation or stress testing study is designed to deliberately degrade the sample to identify likely degradation products and establish stability-indicating analytical methods.[5][6][7]

Objective: To determine the degradation profile of AON under various stress conditions.

Materials:

  • 8-Amino-7-oxononanoic acid (AON)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and appropriate solvents (e.g., Acetonitrile, Methanol)

  • HPLC system with UV or MS detector

Methodology:

  • Prepare AON Stock Solution: Dissolve AON in an appropriate solvent (e.g., water or a mild buffer) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Incubate a vial of the stock solution at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to a calibrated light source (as per ICH Q1B guidelines).

    • Control: Keep one vial of the stock solution at 2-8°C, protected from light.

  • Incubation: Store the stressed samples under the specified conditions. Collect time points for analysis (e.g., 0, 2, 4, 8, 24 hours). For thermal and photolytic stress, longer durations may be required.

  • Sample Analysis: At each time point, neutralize the acid and base-stressed samples if necessary. Analyze all samples, including the control, by a suitable stability-indicating method (e.g., reverse-phase HPLC).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent AON peak and the appearance of new peaks (degradants). The goal is to achieve 10-30% degradation of the parent compound to ensure that secondary degradation is minimized.[5]

Visualizations

Hypothetical Degradation Pathways

The chemical structure of AON, an α-amino ketone, makes it susceptible to several degradation reactions. This diagram illustrates potential, non-enzymatic degradation pathways.

AON 8-Amino-7-oxononanoic acid (AON) Oxidation Oxidative Products (e.g., deamination, cleavage) AON->Oxidation Oxidizing Agents (e.g., O₂, Peroxides) Condensation Self-Condensation Products (e.g., Dimers, Aldol-type) AON->Condensation Heat, pH Extremes Hydrolysis Hydrolytic Products (pH dependent) AON->Hydrolysis Strong Acid / Base Racemization Racemic Mixture (pH dependent) AON->Racemization Physiological / Basic pH

Caption: Potential chemical degradation pathways for AON.

Troubleshooting Workflow for AON Degradation

Use this decision tree to troubleshoot experiments where AON degradation is suspected.

start Suspected AON Degradation (e.g., loss of activity, analytical variance) check_storage 1. Verify Storage Conditions (-20°C, dry, sealed?) start->check_storage check_handling 2. Review Handling Protocol (Fresh solutions? pH? Temp?) check_storage->check_handling Conditions OK degraded AON is Degraded Discard stock and use new vial check_storage->degraded Improper Storage analyze 3. Perform Chemical Analysis (e.g., HPLC, LC-MS) check_handling->analyze Protocol OK check_handling->degraded Improper Handling ok AON is Stable Investigate other experimental variables analyze->ok Purity >95% No major degradants analyze->degraded Purity <95% Degradants detected

Caption: A decision tree for troubleshooting suspected AON degradation.

Experimental Workflow for Forced Degradation Study

This flowchart outlines the key steps in performing a forced degradation study on AON.

cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare AON Stock Solution (1 mg/mL) aliquot Aliquot Stock for Each Stress Condition prep_stock->aliquot acid Acid (0.1M HCl) base Base (0.1M NaOH) oxidation Oxidation (3% H₂O₂) thermal Thermal (60°C) photo Photolytic (ICH Q1B) control Control (2-8°C) incubate Incubate and Collect Time Points (0, 2, 4, 8, 24h) acid->incubate base->incubate oxidation->incubate thermal->incubate photo->incubate control->incubate analyze Analyze via HPLC-MS incubate->analyze evaluate Evaluate Data: Parent Peak vs. Degradant Peaks analyze->evaluate

Caption: Workflow for a typical forced degradation study of AON.

References

Troubleshooting low activity of recombinant BioF enzyme

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers experiencing low activity with their recombinant BioF (8-amino-7-oxononanoate synthase) enzyme.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Checks & Basic Troubleshooting

Question 1: My purified recombinant BioF enzyme has very low or no activity. What are the first things I should check?

Answer: Start by verifying the basics of your experimental setup. Simple errors can often be the cause of apparent low enzyme activity.

  • Confirm Protein Presence and Integrity:

    • Run an SDS-PAGE gel with your purified protein to confirm its presence, correct molecular weight, and purity. Include a crude lysate and soluble fraction sample to see if the protein was expressed and is soluble.

    • Perform a Western blot using an anti-His-tag (or other affinity tag) antibody to definitively identify the recombinant BioF protein.

  • Check Assay Components:

    • Substrates: Ensure your substrates, L-alanine and pimeloyl-CoA, are not degraded. Prepare fresh solutions if they are old. Pimeloyl-CoA can be particularly labile.

    • Cofactor: BioF is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[1][2] Ensure PLP was included in your reaction buffer at an appropriate concentration (typically 10-50 µM).

    • Buffer Conditions: Verify the pH and ionic strength of your assay buffer. The optimal pH for enzyme activity can vary, so it's crucial to use the recommended buffer conditions from the literature or your protein supplier.[3]

  • Review Assay Protocol:

    • Double-check all concentrations and volumes in your reaction mixture.

    • Ensure the incubation time and temperature are appropriate for the assay.

Below is a troubleshooting workflow to guide your initial checks.

G start Start: Low BioF Activity Detected protein_check 1. Confirm Protein Presence & Integrity (SDS-PAGE, Western Blot) start->protein_check assay_components 2. Verify Assay Components (Substrates, PLP, Buffer) protein_check->assay_components protocol_review 3. Review Assay Protocol (Concentrations, Time, Temp) assay_components->protocol_review end_good Problem Resolved protocol_review->end_good Protocol Error Found & Fixed continue_troubleshooting Continue to Advanced Troubleshooting protocol_review->continue_troubleshooting Protocol is Correct

Caption: Initial troubleshooting workflow for low BioF activity.
Section 2: Protein Expression & Purification Issues

Question 2: I've confirmed my assay setup is correct, but the specific activity of my BioF is still low. Could the problem be from expression or purification?

Answer: Yes, issues during expression and purification are common causes of low enzyme activity. Inactive protein can result from improper folding, degradation, or the presence of inhibitors.

  • Expression Conditions:

    • Low Temperature Expression: High expression temperatures (e.g., 37°C) can lead to protein misfolding and aggregation into inclusion bodies.[4] Try expressing your BioF at a lower temperature (e.g., 18-25°C) for a longer period (16-24 hours). This can improve proper folding and solubility.

    • Codon Optimization: If the gene for BioF is from an organism with different codon usage than your expression host (e.g., E. coli), it can lead to inefficient translation and truncated, inactive protein. Consider using a codon-optimized synthetic gene for your expression host.[5]

  • Purification Strategy:

    • Presence of Inhibitors: Ensure that your lysis and purification buffers do not contain components that could inhibit BioF activity. For His-tagged proteins, avoid high concentrations of EDTA or DTT, which can strip the Ni2+ from the column and affect the protein.[6]

    • Elution Conditions: Harsh elution conditions, such as very low pH or high concentrations of imidazole (B134444), can denature the enzyme. Consider using a gentler elution method, like a step or gradient elution with increasing imidazole concentrations, or dialyzing the eluted protein immediately into a suitable storage buffer.

    • Protein Aggregation: Your purified protein may be forming soluble aggregates that are inactive. You can check for this using size-exclusion chromatography. To minimize aggregation, consider adding glycerol (B35011) (10-20%) or low concentrations of non-ionic detergents to your storage buffer.[7]

  • His-Tag Accessibility:

    • The affinity tag (e.g., His-tag) could be buried within the folded protein, leading to poor binding to the purification resin and low yield of correctly folded protein.[8] If you suspect this, you could try purifying under denaturing conditions (e.g., with urea) and then refolding the protein, though this can be challenging and may not always yield active enzyme.

The following diagram illustrates the decision-making process for optimizing expression and purification.

G start Low Specific Activity After Initial Checks expression Optimize Expression Conditions - Lower temperature - Codon optimization start->expression purification Optimize Purification Strategy - Check for inhibitors - Gentle elution - Add stabilizers start->purification tag_issue Investigate Tag Accessibility - Denaturing purification/refolding start->tag_issue activity_assay Re-assay BioF Activity expression->activity_assay purification->activity_assay tag_issue->activity_assay end_good Activity Restored activity_assay->end_good Success end_bad Activity Still Low (Consider re-cloning or different expression system) activity_assay->end_bad Failure G pimeloyl_acp Pimeloyl-ACP biof BioF (8-amino-7-oxononanoate synthase) pimeloyl_acp->biof l_alanine L-Alanine l_alanine->biof aon 8-Amino-7-oxononanoate (B1240340) (AON) biof->aon bioa BioA aon->bioa dapa 7,8-Diaminopelargonate (DAPA) bioa->dapa biod BioD dapa->biod dtb Dethiobiotin (DTB) biod->dtb biob BioB dtb->biob biotin Biotin biob->biotin

References

Technical Support Center: 8-Amino-7-oxononanoic Acid (AONOA) Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Amino-7-oxononanoic acid (AONOA). Our goal is to help you identify and resolve common contamination issues encountered during the synthesis, purification, and handling of AONOA.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in AONOA preparations?

A1: Contamination in AONOA preparations can arise from several sources, primarily from the starting materials and the enzymatic synthesis process itself. Key sources include impurities in the L-alanine and pimeloyl-CoA substrates, side-products from the 8-amino-7-oxononanoate (B1240340) synthase (AONS) reaction, and degradation of the AONOA product.

Q2: What specific impurities can originate from the starting materials?

A2: Impurities from starting materials can significantly impact the purity of the final AONOA product.

  • L-alanine: Commercial L-alanine may contain other amino acids or byproducts from its manufacturing process.

  • Pimeloyl-CoA: The synthesis of pimeloyl-CoA can introduce related fatty acid-CoA esters as impurities.

Q3: What is racemization and why is it a concern for AONOA?

A3: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate). For AONOA, the desired product of the AONS-catalyzed reaction is the (8S)-enantiomer. However, this product can undergo racemization at neutral pH, leading to a mixture of (8S)-AONOA and (8R)-AONOA.[1] The presence of the undesired (8R)-enantiomer can affect the biological activity and experimental results.

Q4: How can I detect and quantify impurities in my AONOA preparation?

A4: Several analytical techniques can be employed to assess the purity of AONOA. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is effective for separating enantiomers and other impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying and quantifying unknown contaminants.

Q5: What are the acceptable limits for impurities in AONOA preparations?

Troubleshooting Guides

Problem 1: Low Yield of AONOA

Possible Causes & Solutions

CauseRecommended Action
Inactive 8-amino-7-oxononanoate synthase (AONS) enzyme - Verify the activity of the AONS enzyme using a standard assay. - Ensure proper storage conditions for the enzyme. - Purify a fresh batch of the enzyme if necessary.
Sub-optimal reaction conditions - Optimize reaction parameters such as pH, temperature, and incubation time. - Ensure the correct concentrations of substrates (L-alanine and pimeloyl-CoA) and cofactors.
Inhibitors in the reaction mixture - Check starting materials for potential inhibitors. - Purify substrates if contamination is suspected.
Problem 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis

Possible Causes & Solutions

CauseRecommended Action
Contaminated starting materials - Analyze L-alanine and pimeloyl-CoA for purity before use. - Use high-purity grade reagents.
Side-products from the enzymatic reaction - Optimize reaction conditions to minimize the formation of byproducts. - Employ appropriate purification techniques (e.g., ion-exchange chromatography) to remove side-products.
Degradation of AONOA - Avoid neutral or alkaline pH during purification and storage to prevent racemization and other degradation pathways. - Store AONOA at low temperatures (-20°C or below) and under inert atmosphere.
Contamination from lab equipment or solvents - Use thoroughly cleaned glassware. - Utilize high-purity solvents for all experimental procedures.

Quantitative Data Summary

Table 1: Potential Impurities in AONOA Preparations

Impurity ClassSpecific ExamplesPotential Source
Starting Material Impurities Other amino acids, related fatty acid-CoA estersL-alanine, Pimeloyl-CoA
Reaction Byproducts Unidentified side-products from AONS activityEnzymatic Synthesis
Degradation Products (8R)-8-Amino-7-oxononanoic acid (racemization product)pH instability

Table 2: General Acceptance Criteria for Impurities in Drug Substances (ICH Q3A)

ThresholdMaximum Daily Dose ≤ 2 g/day
Reporting Threshold 0.05%
Identification Threshold 0.10%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)

Note: These are general guidelines and may need to be adapted based on the specific application and toxicological data of the impurities.

Experimental Protocols

Protocol 1: Purity Analysis of AONOA by Chiral HPLC

This protocol provides a general method for the chiral separation of AONOA enantiomers. Optimization may be required based on the specific HPLC system and column used.

  • Column: A chiral stationary phase (CSP) column suitable for the separation of amino acids.

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate). The exact ratio should be optimized.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or mass spectrometry.

  • Sample Preparation: Dissolve the AONOA sample in the mobile phase or a compatible solvent at a known concentration.

  • Injection Volume: 5-20 µL.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers of AONOA should appear as distinct peaks. Calculate the percentage of each enantiomer based on the peak area.

Protocol 2: Purification of AONOA by Ion-Exchange Chromatography

This protocol describes a general procedure for the purification of AONOA from the enzymatic reaction mixture.

  • Resin Selection: Choose an appropriate ion-exchange resin (anion or cation exchange) based on the isoelectric point (pI) of AONOA and the pH of the buffer.

  • Column Equilibration: Equilibrate the chromatography column with a low ionic strength buffer at a suitable pH.

  • Sample Loading: Adjust the pH and ionic strength of the AONOA-containing solution to match the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound AONOA using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH of the buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of AONOA using a suitable analytical method like HPLC.

Visualizations

Biotin_Biosynthesis_Pathway cluster_pimeloyl_synthesis Pimeloyl-CoA Synthesis cluster_AONOA_synthesis AONOA Synthesis cluster_biotin_synthesis Biotin Synthesis Malonyl-CoA Malonyl-CoA Pimeloyl-ACP Pimeloyl-ACP Malonyl-CoA->Pimeloyl-ACP Fatty Acid Synthase System Pimeloyl-CoA Pimeloyl-CoA Pimeloyl-ACP->Pimeloyl-CoA Acyl-CoA Synthetase AONS 8-Amino-7-oxononanoate Synthase (AONS) Pimeloyl-CoA->AONS L-Alanine L-Alanine L-Alanine->AONS AONOA 8-Amino-7-oxononanoic acid (AONOA) AONS->AONOA DAPA 7,8-Diaminopelargonic acid (DAPA) AONOA->DAPA Aminotransferase DTB Dethiobiotin (DTB) DAPA->DTB Synthetase Biotin Biotin DTB->Biotin Synthase

Caption: Biotin biosynthesis pathway highlighting the synthesis of 8-Amino-7-oxononanoic acid (AONOA).

Troubleshooting_Workflow Start Contamination Issue Identified Identify_Source Identify Source of Contamination Start->Identify_Source Starting_Materials Starting Materials (L-Alanine, Pimeloyl-CoA) Identify_Source->Starting_Materials Reaction_Conditions Reaction Conditions (Enzyme, pH, Temp) Identify_Source->Reaction_Conditions Purification_Process Purification Process Identify_Source->Purification_Process Analyze_Purity Analyze Purity of Starting Materials Starting_Materials->Analyze_Purity Optimize_Reaction Optimize Reaction Conditions Reaction_Conditions->Optimize_Reaction Optimize_Purification Optimize Purification Protocol Purification_Process->Optimize_Purification Check_Purity Re-analyze AONOA Purity Analyze_Purity->Check_Purity Optimize_Reaction->Check_Purity Optimize_Purification->Check_Purity Pass Purity Meets Specification Check_Purity->Pass Yes Fail Purity Does Not Meet Specification Check_Purity->Fail No Fail->Identify_Source

Caption: A logical workflow for troubleshooting contamination issues in AONOA preparations.

References

Validation & Comparative

A Comparative Guide to 8-Amino-7-oxononanoic Acid and 7,8-diaminopelargonic Acid in the Biotin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two sequential intermediates, 8-amino-7-oxononanoic acid (also known as 7-keto-8-aminopelargonic acid or KAPA) and 7,8-diaminopelargonic acid (DAPA), in the biotin (B1667282) biosynthesis pathway. The focus is on their respective enzymatic transformations, supported by quantitative kinetic data and detailed experimental protocols. This information is particularly relevant for researchers targeting the biotin pathway for the development of novel antimicrobial agents, as this pathway is essential in many pathogens but absent in humans.

Introduction to the Biotin Pathway Intermediates

The biosynthesis of biotin, an essential cofactor for carboxylation reactions, involves a highly conserved pathway in bacteria, plants, and some fungi. Within this pathway, the formation of the ureido ring of biotin is preceded by a series of reactions involving 8-amino-7-oxononanoic acid (KAPA) and 7,8-diaminopelargonic acid (DAPA). KAPA is the product of the first committed step in the late stage of biotin synthesis, where 8-amino-7-oxononanoate (B1240340) synthase (BioF) catalyzes the condensation of L-alanine and pimeloyl-CoA.[1] KAPA then serves as the substrate for 7,8-diaminopelargonic acid aminotransferase (BioA), which facilitates a transamination reaction to produce DAPA, utilizing S-adenosyl-L-methionine (SAM) as the amino donor.[2][3][4] DAPA is subsequently converted to dethiobiotin. Understanding the kinetics of the enzymes that produce and consume these intermediates is crucial for identifying potential targets for therapeutic intervention.

Comparative Analysis of Enzymatic Conversions

The conversion of KAPA to DAPA is a critical step in the biotin pathway. A comparison of the enzymes responsible for the synthesis of KAPA (BioF) and its subsequent conversion to DAPA (BioA) reveals differences in their catalytic efficiencies. The following tables summarize the available kinetic data for these enzymes from Escherichia coli and Mycobacterium tuberculosis.

Table 1: Kinetic Parameters for 8-Amino-7-oxononanoate Synthase (BioF)

OrganismSubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Escherichia coliPimeloyl-CoA25Not ReportedNot Reported[5]
Escherichia coliL-alanineNot ReportedNot ReportedNot Reported

Table 2: Kinetic Parameters for 7,8-diaminopelargonic Acid Aminotransferase (BioA)

OrganismSubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Escherichia coli7-keto-8-aminopelargonic acid (KAPA)1.20.282.33 x 10⁵[2]
Escherichia coliS-adenosyl-L-methionine (SAM)2000.281.4 x 10³[2]
Mycobacterium tuberculosis7-keto-8-aminopelargonic acid (KAPA)3.80.0174.47 x 10³[3]
Mycobacterium tuberculosisS-adenosyl-L-methionine (SAM)7800.01721.8[3]
Mycobacterium tuberculosis7-keto-8-aminopelargonic acid (KAPA)2.830.0031.06 x 10³[6]
Mycobacterium tuberculosisS-adenosyl-L-methionine (SAM)308.280.0039.73[6]

Note: The Vmax of 0.16 µmol/mg/min for the E. coli BioA enzyme was converted to a kcat of 0.28 s⁻¹ assuming a molecular weight of 94 kDa for the dimeric enzyme.[2][4]

The data indicates that the E. coli BioA has a significantly higher catalytic efficiency for both KAPA and SAM compared to the M. tuberculosis enzyme. This suggests that the conversion of KAPA to DAPA is a more rapid process in E. coli. The low micromolar K_m_ values for KAPA in both organisms indicate a high affinity of the BioA enzyme for its substrate.

Signaling Pathways and Experimental Workflows

To visualize the position of these intermediates in the biotin biosynthesis pathway and the general workflow for enzyme activity assays, the following diagrams are provided.

Biotin_Pathway Pimeloyl_CoA Pimeloyl-CoA BioF BioF (8-Amino-7-oxononanoate synthase) Pimeloyl_CoA->BioF L_Alanine L-Alanine L_Alanine->BioF KAPA 8-Amino-7-oxononanoic acid (KAPA) BioF->KAPA BioA BioA (7,8-diaminopelargonic acid aminotransferase) KAPA->BioA SAM S-adenosyl-L-methionine (SAM) SAM->BioA DAPA 7,8-diaminopelargonic acid (DAPA) BioA->DAPA BioD BioD (Dethiobiotin synthetase) DAPA->BioD Dethiobiotin Dethiobiotin BioD->Dethiobiotin BioB BioB (Biotin synthase) Dethiobiotin->BioB Biotin Biotin BioB->Biotin

Caption: The late stages of the biotin biosynthesis pathway, highlighting the sequential conversion of 8-amino-7-oxononanoic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified Enzyme (BioF or BioA) Incubation Incubate at Optimal Temperature Enzyme->Incubation Substrates Substrates (e.g., KAPA, SAM) Substrates->Incubation Buffer Reaction Buffer Buffer->Incubation Measurement Measure Product Formation or Substrate Depletion (e.g., Fluorescence, HPLC) Incubation->Measurement Kinetics Calculate Kinetic Parameters (Km, Vmax, kcat) Measurement->Kinetics

Caption: A generalized workflow for determining the kinetic parameters of enzymes in the biotin biosynthesis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of KAPA and DAPA enzymatic conversions.

Protocol 1: Assay for 7,8-diaminopelargonic Acid Aminotransferase (BioA) Activity

This protocol is adapted from a microplate fluorescence assay for DAPA aminotransferase.[7]

Materials:

  • Purified BioA enzyme

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • ortho-phthalaldehyde (OPA)

  • 2-mercaptoethanol (2ME)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, KAPA, and SAM at various concentrations.

  • Initiate the enzymatic reaction by adding the purified BioA enzyme to the reaction mixture.

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • To detect the product DAPA, add a solution of OPA and 2ME to each well. This derivatization reaction forms a stable fluorescent adduct with the vicinal diamine of DAPA.

  • Incubate for a short period to allow for the derivatization to complete.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Generate a standard curve using known concentrations of DAPA to quantify the amount of product formed.

  • Calculate the initial reaction velocities at different substrate concentrations and determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.

Protocol 2: Assay for 8-Amino-7-oxononanoate Synthase (BioF) Activity

This protocol is based on the methods used in spectroscopic and kinetic studies of E. coli BioF.[1]

Materials:

  • Purified BioF enzyme

  • Pimeloyl-CoA

  • L-alanine

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • Pyridoxal 5'-phosphate (PLP)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, pimeloyl-CoA, L-alanine, and PLP.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding the purified BioF enzyme.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid like trichloroacetic acid).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of Coenzyme A (CoA) released, which is stoichiometric with the formation of KAPA.

  • Alternatively, monitor the reaction continuously using a spectrophotometer to observe changes in the absorbance spectrum associated with the formation of the external aldimine between PLP and L-alanine.

  • Calculate the initial reaction velocities and determine the kinetic parameters for pimeloyl-CoA and L-alanine.

Conclusion

The sequential intermediates 8-amino-7-oxononanoic acid and 7,8-diaminopelargonic acid represent crucial checkpoints in the biotin biosynthesis pathway. The enzymes responsible for their formation and conversion, BioF and BioA respectively, are viable targets for the development of novel antimicrobial drugs. The provided kinetic data and experimental protocols offer a foundation for researchers to further investigate these enzymes and screen for potent and specific inhibitors. The differences in catalytic efficiency between the E. coli and M. tuberculosis BioA enzymes underscore the importance of characterizing these targets from specific pathogens of interest. Future research could focus on high-throughput screening assays based on the outlined protocols to identify lead compounds for drug development.

References

A Comparative Analysis of BioF Enzymes from Escherichia coli and Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioF, also known as 8-amino-7-oxononanoate (B1240340) synthase (AONS), is a key pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in the biotin (B1667282) biosynthesis pathway. This pathway is essential for the production of biotin (Vitamin B7), a vital cofactor for carboxylase enzymes involved in various metabolic processes. As this pathway is absent in humans, its components, including BioF, represent attractive targets for the development of novel antimicrobial agents. This guide provides a comparative analysis of the BioF enzymes from two well-studied model organisms, the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis.

Enzyme Characteristics and Function

Both E. coli and B. subtilis BioF enzymes catalyze the decarboxylative condensation of an acyl-CoA thioester with L-alanine to form 8-amino-7-oxononanoate (AON), a precursor for biotin. However, a crucial distinction lies in their substrate specificity.

  • E. coli BioF: This enzyme exhibits broader substrate flexibility, capable of utilizing both pimeloyl-CoA and pimeloyl-acyl carrier protein (pimeloyl-ACP) as the acyl donor.[1][2][3] It is believed that pimeloyl-ACP is the primary physiological substrate in E. coli.[4]

  • B. subtilis BioF: In contrast, the BioF enzyme from B. subtilis demonstrates strict specificity for pimeloyl-CoA and is unable to utilize pimeloyl-ACP.[1][2][3]

This difference in substrate preference reflects the distinct upstream pathways for the synthesis of the pimeloyl moiety in these two bacteria.

Quantitative Performance Data

ParameterEscherichia coli BioFBacillus subtilis BioFExperimental Conditions
Km (pimeloyl-CoA) 25 µM[4]Not ReportedpH 7.5, 30°C[4]
Kcat Not ReportedNot Reported
Vmax Not ReportedNot Reported
Molecular Mass 43.1 kDa[1]42.5 kDa[1]As determined by SDS-PAGE

Note: The absence of reported Kcat and Vmax values for both enzymes under comparable conditions highlights a gap in the current understanding of their catalytic efficiencies. Further research is required to determine these parameters and enable a more comprehensive performance comparison.

Metabolic Pathways

The BioF-catalyzed reaction is an integral part of the biotin synthesis pathway in both organisms. The following diagrams illustrate the distinct routes leading to the formation of the pimeloyl thioester substrate for BioF.

E_coli_Biotin_Pathway cluster_Ecoli E. coli Biotin Synthesis (Pimeloyl-ACP formation) Malonyl_ACP Malonyl-ACP BioC BioC Malonyl_ACP->BioC SAM Malonyl_ACP_Me Malonyl-ACP methyl ester BioC->Malonyl_ACP_Me FAS Fatty Acid Synthase (FAS) Malonyl_ACP_Me->FAS 2x Elongation Pimeloyl_ACP_Me Pimeloyl-ACP methyl ester FAS->Pimeloyl_ACP_Me BioH BioH Pimeloyl_ACP_Me->BioH Pimeloyl_ACP Pimeloyl-ACP BioH->Pimeloyl_ACP BioF_Ecoli BioF (E. coli) Pimeloyl_ACP->BioF_Ecoli AON 8-Amino-7-oxononanoate BioF_Ecoli->AON L_Ala L-Alanine L_Ala->BioF_Ecoli

Caption: Biotin synthesis pathway in E. coli leading to the formation of Pimeloyl-ACP.

B_subtilis_Biotin_Pathway cluster_Bsubtilis B. subtilis Biotin Synthesis (Pimeloyl-CoA formation) Long_chain_acyl_ACP Long-chain acyl-ACP BioI BioI (P450) Long_chain_acyl_ACP->BioI Pimeloyl_ACP Pimeloyl-ACP BioI->Pimeloyl_ACP Thioesterase Thioesterase (putative) Pimeloyl_ACP->Thioesterase Pimelate Pimelic Acid Thioesterase->Pimelate BioW BioW Pimelate->BioW ATP, CoA Pimeloyl_CoA Pimeloyl-CoA BioW->Pimeloyl_CoA BioF_Bsubtilis BioF (B. subtilis) Pimeloyl_CoA->BioF_Bsubtilis AON 8-Amino-7-oxononanoate BioF_Bsubtilis->AON L_Ala L-Alanine L_Ala->BioF_Bsubtilis

Caption: Biotin synthesis pathway in B. subtilis leading to the formation of Pimeloyl-CoA.

Experimental Protocols

The following sections provide detailed methodologies for the purification and activity assessment of BioF enzymes.

Recombinant His-tagged BioF Protein Purification

This protocol describes a general method for the purification of N-terminally His-tagged BioF from both E. coli and B. subtilis expressed in an E. coli expression host.

Protein_Purification_Workflow start Start: E. coli culture expressing His-tagged BioF harvest Cell Harvest (Centrifugation) start->harvest lysis Cell Lysis (Sonication or French Press) harvest->lysis clarification Clarification of Lysate (Centrifugation) lysis->clarification binding Binding to Ni-NTA Agarose (Batch or Column) clarification->binding wash1 Wash 1: Low Imidazole (Remove non-specific proteins) binding->wash1 wash2 Wash 2: Medium Imidazole (Remove weakly bound proteins) wash1->wash2 elution Elution (High Imidazole) wash2->elution analysis Purity Analysis (SDS-PAGE) elution->analysis end End: Purified BioF analysis->end

References

8-Amino-7-oxononanoic Acid: A Novel Biomarker for Metabolic Studies? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive and specific biomarkers is a cornerstone of metabolic research and drug development. While established markers provide valuable insights, the exploration of novel compounds offers the potential for a deeper understanding of metabolic pathways and disease states. This guide provides a comparative analysis of 8-Amino-7-oxononanoic acid (AON), a metabolite in the microbial biotin (B1667282) synthesis pathway, against established biomarkers of biotin status. While not a conventional human metabolite, AON's microbial origin presents a theoretical avenue for its use as an indicator of gut microbiome activity and its influence on host metabolism.

At a Glance: 8-Amino-7-oxononanoic Acid vs. Established Biomarkers

BiomarkerTypeMatrixUtilityQuantitative Data Availability
8-Amino-7-oxononanoic acid (AON) Amino acid intermediateTheoretical: Urine, FecesPotential indicator of gut microbiota biotin synthesisNot available in human studies
3-Hydroxyisovaleric acid (3-HIA) Organic acidUrine, PlasmaFunctional marker of biotin deficiency[1][2][3][4]Well-established; significant increase in deficiency states[1]
3-Hydroxyisovaleryl carnitine (3HIA-carnitine) AcylcarnitineUrine, PlasmaSensitive marker of biotin deficiency[5][6][7]Available; shows a notable increase in deficiency[5][6][7]
Propionyl-CoA Carboxylase (PCC) Activity Enzyme activityLymphocytes, FibroblastsDiagnosis of inborn errors of biotin metabolism[8][9]Definitive diagnostic threshold (significantly reduced activity)[9]
Holocarboxylase Synthetase (HCS) Activity Enzyme activityLeukocytes, FibroblastsDiagnosis of HCS deficiency, an inborn error of metabolism[10][11]Definitive diagnostic threshold (reduced activity)[10]
Biotinidase Activity Enzyme activitySerum, PlasmaDiagnosis of biotinidase deficiency, an inborn error of metabolism[11][12]Definitive diagnostic threshold (reduced activity)[12]

Signaling and Metabolic Pathways

The following diagram illustrates the microbial biotin synthesis pathway, highlighting the position of 8-Amino-7-oxononanoic acid.

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AONS 8-Amino-7-oxononanoate synthase (AONS/BioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON 8-Amino-7-oxononanoic acid (AON) AONS->AON BioA Diaminopelargonic acid synthase (BioA) AON->BioA DAPA 7,8-Diaminopelargonic acid (DAPA) BioA->DAPA BioD Dethiobiotin synthase (BioD) DAPA->BioD DTB Dethiobiotin BioD->DTB BioB Biotin synthase (BioB) DTB->BioB Biotin Biotin BioB->Biotin

Caption: Microbial Biotin Synthesis Pathway.

Experimental Workflows

This diagram outlines a typical workflow for the analysis of established biomarkers of biotin status from human samples.

Biomarker_Analysis_Workflow cluster_sample Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis cluster_interpretation Data Interpretation Urine Urine Sample LC_MS LC-MS/MS Analysis (3-HIA, 3HIA-carnitine) Urine->LC_MS Blood Blood Sample Centrifugation Centrifugation Blood->Centrifugation Lymphocyte_Isolation Lymphocyte Isolation Centrifugation->Lymphocyte_Isolation Enzyme_Assay Enzyme Activity Assay (PCC, HCS, Biotinidase) Lymphocyte_Isolation->Enzyme_Assay Metabolite_Quant Metabolite Quantification LC_MS->Metabolite_Quant Enzyme_Activity_Quant Enzyme Activity Quantification Enzyme_Assay->Enzyme_Activity_Quant Comparison Comparison to Reference Ranges Metabolite_Quant->Comparison Enzyme_Activity_Quant->Comparison Diagnosis Diagnosis of Biotin Deficiency or Inborn Error of Metabolism Comparison->Diagnosis

Caption: Workflow for Analysis of Biotin Status Biomarkers.

Detailed Comparison of Biomarkers

8-Amino-7-oxononanoic acid (AON)

Theoretical Framework: AON is an essential intermediate in the biotin synthesis pathway in many gut microbes.[1] Humans do not synthesize biotin and rely on dietary intake and absorption of biotin produced by the gut microbiota. Therefore, the presence and concentration of AON in human biofluids such as urine or feces could theoretically reflect the metabolic activity of biotin-producing gut bacteria.

Potential Applications:

  • Indicator of Gut Microbiome Function: AON levels could serve as a direct readout of a specific metabolic function of the gut microbiota.

  • Research in Microbiome-Host Interactions: Studying AON could provide insights into how microbial biotin synthesis influences host metabolic health.

Limitations:

  • Lack of Clinical Data: There are currently no published studies validating AON as a biomarker in humans for any metabolic condition.

  • Analytical Methods Not Established for Human Samples: While methods for detecting AON in microbial cultures exist, validated high-throughput methods for human matrices are not available.

  • Complex Influencing Factors: AON levels would likely be influenced by diet, antibiotic use, and the complex dynamics of the gut microbiome, making interpretation challenging.

Established Biomarkers of Biotin Status

Metabolic Origin: 3-HIA is a byproduct of leucine (B10760876) metabolism that accumulates when the activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase is reduced.[2][4]

Performance: Urinary excretion of 3-HIA is an early and sensitive indicator of marginal biotin deficiency.[2][3][4] In experimentally induced marginal biotin deficiency in healthy adults, the mean excretion rate of 3HIA increased threefold.[1] However, it has been noted to produce some false-negative results and may not distinguish between biotin-sufficient and biotin-supplemented individuals.[13][14]

Experimental Protocol: Quantification of Urinary 3-HIA by UPLC-MS/MS [1]

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex.

    • Dilute samples fourfold by mixing 25 µL of urine with 75 µL of deionized water.

    • Add an internal standard (e.g., deuterated 3-HIA) to a final concentration of 25 µM.

  • Chromatography:

    • Inject 1 µL of the prepared sample onto a UPLC system equipped with an HSS T3 column (2.1 × 100 mm, 1.8 µm).

    • Maintain the column at 55 °C.

    • Use a mobile phase gradient of 0.01% formic acid in water and methanol.

  • Mass Spectrometry:

    • Perform analysis on a tandem mass spectrometer operating in negative ion mode.

    • Monitor for the specific mass transitions of 3-HIA and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of 3-HIA.

    • Calculate the concentration of 3-HIA in the urine samples based on the standard curve and normalize to urinary creatinine (B1669602) levels.

Metabolic Role: PCC is a biotin-dependent enzyme crucial for the metabolism of several amino acids and odd-chain fatty acids.[8]

Performance: Reduced PCC activity in peripheral blood lymphocytes is a reliable and specific indicator of biotin status and is used in the diagnosis of propionic acidemia, an inborn error of metabolism.[8][9][12] In patients with propionic acidemia, PCC activity is significantly lower than in healthy individuals and carriers.[9]

Experimental Protocol: PCC Activity Assay in Lymphocytes by HPLC [9]

  • Lymphocyte Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient medium (e.g., Ficoll-Paque).

    • Wash the isolated lymphocytes with phosphate-buffered saline (PBS).

  • Cell Culture and Lysis:

    • Culture lymphocytes with a stimulant such as phytohemagglutinin (PHA) for 5 days to increase enzyme expression.

    • Harvest and lyse the cells to release intracellular enzymes.

  • Enzyme Reaction:

    • Incubate the cell lysate with a reaction mixture containing propionyl-CoA, ATP, MgCl₂, and sodium bicarbonate at 37°C.

    • The PCC in the lysate will convert propionyl-CoA to methylmalonyl-CoA.

  • Quantification by HPLC:

    • Stop the reaction and analyze the mixture by high-performance liquid chromatography (HPLC).

    • Separate and quantify the amount of methylmalonyl-CoA produced.

    • Enzyme activity is typically expressed as nmol of product formed per hour per mg of protein.

Conclusion

8-Amino-7-oxononanoic acid is a scientifically interesting molecule that is central to the microbial synthesis of biotin. While it holds theoretical potential as a biomarker for gut microbiome activity, it is not currently a viable biomarker for human metabolic studies due to a lack of clinical validation and established analytical methods for human samples.

For assessing biotin status and diagnosing related metabolic disorders, researchers and clinicians should continue to rely on well-established biomarkers. Urinary 3-hydroxyisovaleric acid and plasma 3-hydroxyisovaleryl carnitine are sensitive functional markers for biotin deficiency. For the definitive diagnosis of inborn errors of biotin metabolism, the measurement of enzyme activities, such as propionyl-CoA carboxylase, holocarboxylase synthetase, and biotinidase, in lymphocytes or fibroblasts remains the gold standard.

Future research may explore the role of AON in the context of the gut microbiome's contribution to human health. However, significant foundational research, including the development of robust analytical methods and extensive clinical validation, is required before AON can be considered for any application in metabolic studies.

References

A Comparative Guide to Alternative Substrates for 8-amino-7-oxononanoate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative substrates for 8-amino-7-oxononanoate (B1240340) synthase (AONS), a key enzyme in the biotin (B1667282) biosynthesis pathway. Understanding the substrate specificity of AONS is crucial for the development of novel antimicrobial agents and for metabolic engineering applications. This document summarizes available quantitative data, details relevant experimental protocols, and provides a visual representation of the enzyme's role in the metabolic pathway.

Performance of Alternative Substrates

8-amino-7-oxononanoate synthase (AONS), also known as BioF, catalyzes the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8-amino-7-oxononanoate (AON), the first committed step in biotin synthesis.[1][2] While L-alanine and pimeloyl-CoA are the preferred physiological substrates, studies have investigated the enzyme's activity with a limited range of alternatives. The substrate specificity, particularly for the acyl-CoA component, has been shown to vary between AONS orthologs from different bacterial species.

Amino Acid Substrates

The specificity of AONS for the amino acid substrate appears to be stringent. While L-alanine is readily accepted, its stereoisomer, D-alanine, is a significantly poorer substrate. The initial step of the reaction, the formation of the external aldimine with the PLP cofactor, is substantially slower for D-alanine compared to L-alanine.[1][3]

SubstrateEnzyme SourceParameterValueReference
L-AlanineEscherichia coliRate of external aldimine formation (k₁)2 x 10⁴ M⁻¹s⁻¹[1][3]
D-AlanineEscherichia coliRate of external aldimine formation (k₁)125 M⁻¹s⁻¹[1][3]
Acyl-CoA Substrates

The natural acyl-CoA substrate for AONS is pimeloyl-CoA. However, in some organisms like Escherichia coli, pimeloyl-acyl carrier protein (pimeloyl-ACP) can also serve as the acyl donor.[4] In contrast, AONS from Bacillus subtilis demonstrates a strict specificity for pimeloyl-CoA.[5][6] This difference in substrate utilization highlights an important divergence in the biotin synthesis pathway among bacteria.

SubstrateEnzyme SourceKmkcatkcat/KmReference
Pimeloyl-CoAEscherichia coli~25 µMNot ReportedNot Reported[6]
Pimeloyl-CoABacillus sphaericus~1 µMNot ReportedNot Reported[5]
Pimeloyl-ACPEscherichia coliCan act as a substrateNot ReportedNot Reported[4]
Pimeloyl-ACPBacillus subtilisNot a substrate--[5][6]

Note: Comprehensive kinetic data (kcat and kcat/Km) for pimeloyl-ACP is not available in the reviewed literature.

Inhibitors

Several compounds have been identified as competitive inhibitors of E. coli AONS, suggesting they can bind to the active site. These include D-alanine, 8-amino-7-hydroxy-8-phosphonononanoic acid, and 2-amino-3-hydroxy-2-methylnonadioic acid.[4] This information is valuable for the rational design of novel inhibitors targeting this crucial enzyme.

Biotin Biosynthesis Pathway

The following diagram illustrates the central role of 8-amino-7-oxononanoate synthase (AONS) in the biotin biosynthesis pathway.

Biotin_Pathway Pimeloyl_CoA Pimeloyl-CoA or Pimeloyl-ACP AONS 8-Amino-7-oxononanoate Synthase (AONS/BioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON 8-Amino-7-oxononanoate (AON) AONS->AON PLP-dependent condensation CO2 CO₂ AONS->CO2 CoA CoA or ACP AONS->CoA BioA BioA AON->BioA DAPA 7,8-Diaminononanoate (DAPA) BioA->DAPA BioD BioD DAPA->BioD DTB Dethiobiotin (DTB) BioD->DTB BioB BioB DTB->BioB Biotin Biotin BioB->Biotin

Biotin biosynthesis pathway highlighting the AONS-catalyzed step.

Experimental Protocols

The following provides a general framework for the purification and assay of 8-amino-7-oxononanoate synthase, based on methodologies described in the literature.

Recombinant AONS (BioF) Purification

This protocol is a generalized procedure for the expression and purification of His-tagged AONS from E. coli.

a. Expression:

  • Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid containing the AONS gene (e.g., bioF) fused to a polyhistidine tag.

  • Grow the transformed cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

b. Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to pellet cell debris.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged AONS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the purified protein fractions by SDS-PAGE for purity.

  • If necessary, perform further purification steps such as size-exclusion chromatography.

  • Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

AONS Activity Assay (HPLC-based)

This assay measures the activity of AONS by quantifying the release of Coenzyme A (CoA) from the pimeloyl-CoA substrate using reverse-phase high-performance liquid chromatography (RP-HPLC).

a. Reaction Mixture:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 100 µM Pimeloyl-CoA

  • 1 mM L-Alanine

  • 50 µM Pyridoxal 5'-phosphate (PLP)

  • Purified AONS enzyme (concentration to be optimized to ensure initial velocity conditions)

b. Assay Procedure:

  • Prepare a reaction master mix containing all components except the enzyme.

  • Equilibrate the master mix at the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified AONS enzyme.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or another suitable acid).

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Transfer the supernatant to HPLC vials for analysis.

c. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 100 mM sodium phosphate, pH 6.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

  • Detection: Monitor the absorbance at 254 nm or 260 nm to detect CoA.[7]

  • Quantification: Determine the concentration of CoA produced by comparing the peak area to a standard curve of known CoA concentrations.

  • Calculate the initial reaction velocity from the linear portion of the product formation versus time plot.

References

Decoding Specificity: A Comparative Guide to Antibody Cross-Reactivity with Biotin Pathway Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of biotin-related assays, understanding the specificity of anti-biotin antibodies is paramount. While these antibodies are invaluable tools, their potential for cross-reactivity with intermediates in the biotin (B1667282) synthesis pathway can lead to inaccurate results. This guide provides a comparative analysis of antibody binding to biotin and its precursors, supported by experimental data and detailed protocols to aid in the design of robust and reliable experiments.

The biosynthesis of biotin is a multi-step enzymatic process that converts pimeloyl-CoA and L-alanine into the essential vitamin biotin. Intermediates in this pathway, such as pimelic acid, 7-keto-8-aminopelargonic acid (KAPA), 7,8-diaminopelargonic acid (DAPA), and dethiobiotin (B101835) (DTB), share structural similarities with the final biotin molecule. This structural resemblance raises the possibility of cross-reactivity with anti-biotin antibodies, which could compromise the accuracy of immunoassays designed to detect biotinylated molecules.

Comparative Analysis of Binding Affinities

Streptavidin, a protein with an exceptionally high affinity for biotin, is often used as a benchmark for comparison. The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature.

LigandBinding PartnerDissociation Constant (Kd)Affinity Index (%)
Biotin Streptavidin~1 x 10⁻¹⁴ M[1]100
Desthiobiotin Streptavidin~1 x 10⁻¹¹ M[1][2]0.1
Biotin Monoclonal Anti-Biotin AntibodyData Not Available100 (Reference)
Desthiobiotin Monoclonal Anti-Biotin AntibodyRecognized, but quantitative data not availableData Not Available
Pimelic Acid Monoclonal Anti-Biotin AntibodyData Not AvailableData Not Available
7-keto-8-aminopelargonic acid (KAPA) Monoclonal Anti-Biotin AntibodyData Not AvailableData Not Available
7,8-diaminopelargonic acid (DAPA) Monoclonal Anti-Biotin AntibodyData Not AvailableData Not Available

Affinity Index is a relative measure of binding strength compared to the biotin-streptavidin interaction, which is set at 100%.

It is important to note that while specific Kd values for anti-biotin antibody interactions with biotin synthesis intermediates are scarce, it is generally understood that the affinity of these antibodies for biotin is significantly higher than for its precursors. Desthiobiotin is a known, albeit weaker, cross-reactant.[3] The lack of a sulfur atom in the thiophene (B33073) ring of desthiobiotin likely reduces the binding affinity compared to biotin. For earlier intermediates like pimelic acid, KAPA, and DAPA, the structural differences from biotin are more pronounced, suggesting that significant cross-reactivity with highly specific monoclonal anti-biotin antibodies is less likely, though not impossible.

Visualizing the Biotin Synthesis Pathway and Potential Cross-Reactivity

To understand the structural basis for potential cross-reactivity, it is helpful to visualize the biotin synthesis pathway.

Biotin_Synthesis_Pathway cluster_early Early Steps cluster_late Late Steps Pimeloyl-CoA Pimeloyl-CoA 7-keto-8-aminopelargonic_acid 7-keto-8-amino- pelargonic acid Pimeloyl-CoA->7-keto-8-aminopelargonic_acid bioF 7,8-diaminopelargonic_acid 7,8-diamino- pelargonic acid 7-keto-8-aminopelargonic_acid->7,8-diaminopelargonic_acid bioA Dethiobiotin Dethiobiotin 7,8-diaminopelargonic_acid->Dethiobiotin bioD Biotin Biotin Dethiobiotin->Biotin bioB Anti-Biotin_Antibody Anti-Biotin Antibody Dethiobiotin->Anti-Biotin_Antibody Lower Affinity (Cross-reactivity) Biotin->Anti-Biotin_Antibody High Affinity

Figure 1. Biotin synthesis pathway and antibody interaction.

Experimental Protocols

To empirically determine the cross-reactivity of an anti-biotin antibody with pathway intermediates, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine the concentration of biotin pathway intermediates required to inhibit the binding of an anti-biotin antibody to immobilized biotin.

Materials:

  • 96-well microtiter plates

  • Biotinylated protein (e.g., Biotin-BSA)

  • Anti-biotin antibody

  • Biotin (for standard curve)

  • Biotin synthesis intermediates (Pimelic acid, KAPA, DAPA, Dethiobiotin)

  • HRP-conjugated secondary antibody (specific for the anti-biotin antibody host species)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Coating:

    • Dilute biotinylated protein to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted biotinylated protein to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of biotin (for the standard curve) and each biotin synthesis intermediate (the competitors) in Blocking Buffer.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-biotin antibody with the various concentrations of the standards and competitors for 1-2 hours at room temperature.

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance against the log of the biotin concentration.

  • For each intermediate, plot the absorbance against the log of its concentration.

  • Determine the IC50 value for biotin and for each intermediate. The IC50 is the concentration of the competitor that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Biotin / IC50 of Intermediate) x 100

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection Coat_Plate Coat Plate with Biotin-BSA Wash1 Wash Coat_Plate->Wash1 Block_Plate Block Plate Wash1->Block_Plate Wash2 Wash Block_Plate->Wash2 Add_to_Plate Add Mixture to Plate Wash2->Add_to_Plate Prepare_Competitors Prepare Serial Dilutions of Biotin and Intermediates Pre-incubate Pre-incubate Anti-Biotin Ab with Competitors Prepare_Competitors->Pre-incubate Pre-incubate->Add_to_Plate Incubate_Competition Incubate Add_to_Plate->Incubate_Competition Wash3 Wash Incubate_Competition->Wash3 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Wash3->Add_Secondary_Ab Incubate_Detection Incubate Add_Secondary_Ab->Incubate_Detection Wash4 Wash Incubate_Detection->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Incubate_Development Incubate in Dark Add_Substrate->Incubate_Development Add_Stop_Solution Add Stop Solution Incubate_Development->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance

Figure 2. Competitive ELISA workflow for cross-reactivity.

Conclusion and Recommendations

The specificity of anti-biotin antibodies is a critical consideration for any immunoassay involving biotin. While highly specific monoclonal antibodies are designed to minimize cross-reactivity, researchers should be aware of the potential for interaction with biotin synthesis intermediates, particularly dethiobiotin.

Key Takeaways:

  • The affinity of anti-biotin antibodies for biotin is significantly higher than for its metabolic precursors.

  • Desthiobiotin is a known cross-reactant, though its binding affinity to anti-biotin antibodies is lower than that of biotin.

  • Quantitative data on the cross-reactivity with earlier intermediates like pimelic acid, KAPA, and DAPA is limited, but significant cross-reactivity is less probable due to greater structural divergence from biotin.

  • When developing or troubleshooting biotin-based immunoassays, it is crucial to validate the specificity of the anti-biotin antibody used, especially if the biological system under investigation is known to have high fluxes through the biotin synthesis pathway.

  • The provided competitive ELISA protocol offers a robust framework for quantifying the cross-reactivity of anti-biotin antibodies with various pathway intermediates, enabling researchers to select the most appropriate reagents and validate the specificity of their assays.

By carefully considering and experimentally verifying antibody specificity, researchers can ensure the accuracy and reliability of their findings in the ever-evolving landscape of life sciences and drug development.

References

Safety Operating Guide

Personal protective equipment for handling 8-Amino-7-oxononanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Amino-7-oxononanoic Acid Hydrochloride

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While some suppliers do not classify this compound as a hazardous substance, it is prudent to adhere to a comprehensive safety protocol. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles are mandatory to prevent eye contact.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.[1]
Respiratory Protection For operations that may generate dust, a NIOSH-approved N99 (US) or P2 (EN 143) particulate respirator is recommended.[1] In cases of insufficient ventilation, a full-face supplied-air respirator should be used.[1]
Body Protection A standard laboratory coat is required. For procedures with a higher risk of spillage, additional protective clothing may be necessary to prevent skin contact.[1]
Operational Plan

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols during handling.[1]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended long-term storage temperature is -20°C.[1]

Disposal Plan
  • Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.

  • Contaminated gloves and other disposable PPE should be placed in a sealed container for disposal.[1]

  • Do not allow the product to enter drains or waterways.[1][2]

Emergency Procedures
IncidentFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spillage Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Enclosure B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Dispose of Waste According to Regulations E->F G Doff and Dispose of PPE F->G H End of Procedure G->H Wash Hands Thoroughly

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.